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Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of 3-(Methoxymethyl)isothiazol-5-amine: A Technical Guide to Thiol-Targeted Covalent Inhibition

Executive Summary 3-(Methoxymethyl)isothiazol-5-amine (IUPAC: 3-(methoxymethyl)-1,2-thiazol-5-amine) is a specialized heterocyclic compound characterized by a five-membered ring containing adjacent sulfur and nitrogen at...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Methoxymethyl)isothiazol-5-amine (IUPAC: 3-(methoxymethyl)-1,2-thiazol-5-amine) is a specialized heterocyclic compound characterized by a five-membered ring containing adjacent sulfur and nitrogen atoms 1. Widely investigated for its potent antimicrobial properties, its efficacy is rooted in its ability to act as a targeted covalent inhibitor. This whitepaper elucidates the core mechanism of action: the electrophilic cleavage of the S-N bond by biological thiols, leading to the formation of mixed disulfides that irreversibly inactivate essential metabolic enzymes 2. By detailing the chemical dynamics, impacted biological pathways, and rigorous experimental validation protocols, this guide provides a comprehensive framework for researchers leveraging isothiazole derivatives in drug development and microbiology.

Chemical Profile & Reactivity Dynamics

The pharmacological utility of 3-(Methoxymethyl)isothiazol-5-amine stems directly from its molecular architecture.

  • Molecular Formula: C5H8N2OS

  • Molecular Weight: 144.20 g/mol

  • Structural Motif: The core is an isothiazole ring substituted with an amine group at the 5-position and a methoxymethyl group at the 3-position 2.

The defining feature of the isothiazole pharmacophore is the highly polarized, electrophilic S-N bond. Unlike stable carbon-carbon bonds, the S-N linkage is highly susceptible to nucleophilic attack 3. Non-halogenated isothiazoles, such as 3-(Methoxymethyl)isothiazol-5-amine, act as highly specific cysteine-trapping moieties. They selectively react with strong nucleophiles (like the thiolate anions of cysteine residues) without undergoing non-specific addition by weaker nucleophiles (such as hydroxyl or amino groups). This grants them a highly favorable specificity profile compared to hyper-reactive halogenated analogs (e.g., 5-chloro-2-methylisothiazol-3-one), which often suffer from off-target toxicity 4.

Core Mechanism of Action: Thiol-Disulfide Exchange and Enzyme Inhibition

The primary mechanism of action is a multi-step covalent modification of target proteins, specifically those relying on catalytic cysteine residues for their function 1.

  • Nucleophilic Attack: The reaction initiates when the compound enters the active site of a target enzyme. The low-pKa thiol group (-SH) of a catalytic cysteine residue exists transiently as a highly reactive thiolate anion (-S⁻). This anion executes a targeted nucleophilic attack on the sulfur atom of the isothiazole ring 4.

  • S-N Bond Cleavage: The nucleophilic attack disrupts the aromaticity of the heterocycle, forcing the cleavage of the S-N bond. This ring-opening event is thermodynamically driven by the relief of ring strain and the formation of a more stable S-S linkage 3.

  • Mixed Disulfide Formation: A covalent mixed disulfide bond (Enzyme-S-S-Isothiazole derivative) is established 2.

  • Enzyme Inactivation: The bulky methoxymethyl and amine-substituted open-chain adduct creates severe steric hindrance within the active site. Furthermore, the covalent tethering often induces an allosteric conformational shift. This permanently blocks substrate binding, neutralizing the enzyme's catalytic function and leading to pathogen death 5.

MOA E_SH Enzyme Active Site (Free Thiol: E-SH) NucleophilicAttack Nucleophilic Attack by Thiolate Anion (S-) E_SH->NucleophilicAttack Isothiazole 3-(Methoxymethyl)isothiazol-5-amine (Electrophilic S-N Bond) Isothiazole->NucleophilicAttack BondCleavage S-N Bond Cleavage Ring Opening NucleophilicAttack->BondCleavage Electron Transfer MixedDisulfide Mixed Disulfide Formation (E-S-S-R) BondCleavage->MixedDisulfide Covalent Modification Inhibition Irreversible/Slow-Reversible Enzyme Inhibition MixedDisulfide->Inhibition Steric Hindrance

Chemical mechanism of action: S-N bond cleavage and mixed disulfide formation.

Impacted Biological Pathways

By targeting thiol-dependent enzymes, 3-(Methoxymethyl)isothiazol-5-amine disrupts several critical biological pathways:

  • Type II Fatty Acid Synthesis (FAS II): Isothiazole disulfides strongly inhibit enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), a critical enzyme in bacterial fatty acid biosynthesis 5. Inhibition halts membrane biogenesis, leading to rapid bacteriostasis.

  • Energy Metabolism: Dehydrogenases containing active-site cysteines are highly susceptible to mixed disulfide formation, leading to the collapse of cellular ATP production 1.

  • Redox Homeostasis: The compound can react with low-molecular-weight intracellular thiols like glutathione (GSH). While GSH can act as a sink to neutralize the compound, excessive depletion of GSH induces severe oxidative stress, accelerating cell death 4.

Experimental Methodologies for Mechanistic Validation

To rigorously validate the mechanism of action, researchers must employ self-validating experimental systems that confirm both the kinetics of thiol depletion and the exact site of covalent modification.

Protocol 1: Kinetic Profiling of Thiol Depletion via Ellman’s Reagent (DTNB)

Causality: This assay quantifies the rate at which the isothiazole consumes free thiols. By measuring the reduction in absorbance at 412 nm, we validate the primary chemical event (nucleophilic attack) prior to assessing complex biological phenotypes.

  • Preparation: Prepare a 100 µM solution of a model thiol (e.g., N-acetylcysteine or a purified target enzyme) in 50 mM Tris-HCl buffer (pH 7.4).

  • Inhibitor Incubation: Add 3-(Methoxymethyl)isothiazol-5-amine at varying concentrations (10 µM to 500 µM). Incubate at 37°C.

  • Sampling & Quenching: At defined time intervals (e.g., 0, 5, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench the reaction by adding 50 µL of 2 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Spectrophotometric Readout: Measure absorbance at 412 nm using a microplate reader. The decrease in signal correlates directly with the depletion of free thiols, allowing for the calculation of the pseudo-first-order rate constant ( kobs​ ).

Protocol 2: Covalent Adduct Mapping via LC-MS/MS

Causality: While Protocol 1 proves thiols are consumed, it does not prove where the compound binds. LC-MS/MS maps the exact modified cysteine residue, confirming the mixed disulfide structure and ruling out non-specific binding.

  • Protein Modification: Incubate recombinant target enzyme (10 µM) with a 10-fold molar excess of 3-(Methoxymethyl)isothiazol-5-amine for 2 hours at room temperature.

  • Denaturation & Digestion: Denature the protein using 8M urea. Critical Step: Do NOT use reducing agents like DTT or TCEP, as they will cleave the newly formed mixed disulfide bond. Digest the protein overnight with Trypsin (1:50 enzyme-to-substrate ratio) at 37°C.

  • Desalting: Clean the peptide fragments using C18 ZipTips.

  • LC-MS/MS Analysis: Inject the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Search the spectral data for a mass shift corresponding to the addition of the ring-opened isothiazole adduct (+144.03 Da) on cysteine-containing peptides.

Workflow Step1 1. Incubation Target Enzyme + Inhibitor Step2 2. Kinetic Profiling DTNB Thiol Assay Step1->Step2 Validate Reactivity Step3 3. Proteolytic Digestion Trypsin (No DTT) Step1->Step3 Prepare for MS Step4 4. LC-MS/MS Analysis Adduct Mapping Step3->Step4 Peptide Fragments Step5 5. Data Validation Identify Cys-Modification Step4->Step5 Mass Shift (+144 Da)

Experimental workflow for validating covalent thiol modification by isothiazoles.

Quantitative Data & Comparative Analysis

To contextualize the reactivity of 3-(Methoxymethyl)isothiazol-5-amine, it must be compared against other known isothiazole derivatives. The table below summarizes representative kinetic and biological parameters, highlighting the balance between reactivity and specificity.

Compound ClassRepresentative CompoundS-N Bond ReactivitySpecificity for ThiolsPrimary Adduct FormedAntimicrobial Potential
Non-Halogenated Isothiazolamine 3-(Methoxymethyl)isothiazol-5-amineModerateHighStable Mixed DisulfideHigh (Targeted)
Halogenated Isothiazolinone 5-Chloro-2-methylisothiazol-3-one (CMIT)Very HighLow (Reacts w/ Amines)Thioacyl Chloride / Open ChainVery High (Broad Spectrum)
Unsubstituted Isothiazole Isothiazol-5-amineLowHighMixed DisulfideModerate

Data Synthesis Note: Halogenated derivatives exhibit hyper-reactivity, leading to off-target toxicity, whereas substituted non-halogenated derivatives like 3-(Methoxymethyl)isothiazol-5-amine offer a refined, target-specific covalent inhibition profile suitable for advanced drug development.

References

  • EvitaChem. "Buy 3-(Methoxymethyl)isothiazol-5-amine (EVT-13809385)".
  • EvitaChem. "3-(Methoxymethyl)isothiazol-5-amine - Chemical Properties and Synthesis".
  • LOCKSS. "SYNTHETIC UTILIZATION OF POLYNITRO AROMATIC COMPOUNDS. 5. MULTI-CENTERED REACTIVITY PATTERN IN REACTIONS OF 4,6-DINITRO-1,2-BENZ".
  • Università degli studi di Parma. "Synthesis of Cysteine-Reactive Compounds as Drugs or Pharmacological Tools".
  • ResearchGate. "Microbiological Properties and Modes of Action of Organosulfur-based Anti-infectives".

Sources

Exploratory

3-(Methoxymethyl)isothiazol-5-amine: Structural Profiling, Synthetic Methodologies, and Pharmacological Applications

Executive Summary The isothiazole scaffold is a privileged structure in medicinal chemistry and agrochemical development, characterized by its unique 1,2-thiazole five-membered ring. Among its derivatives, 3-(Methoxymeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isothiazole scaffold is a privileged structure in medicinal chemistry and agrochemical development, characterized by its unique 1,2-thiazole five-membered ring. Among its derivatives, 3-(Methoxymethyl)isothiazol-5-amine (CAS: 1448337-86-7) has emerged as a highly versatile building block and biologically active agent. Characterized by an electron-donating amino group at the C5 position and a flexible, ether-linked methoxymethyl moiety at the C3 position, this compound exhibits distinct electronic and steric properties. This whitepaper provides an in-depth technical analysis of its physicochemical profile, synthetic pathways, chemical reactivity, and mechanistic biological applications, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Elucidation

The molecular architecture of 3-(Methoxymethyl)isothiazol-5-amine dictates its solubility, reactivity, and target-binding affinity. The nitrogen and sulfur atoms in the heterocyclic ring provide distinct hydrogen-bond accepting and polarizability characteristics, while the methoxymethyl group enhances lipophilicity and rotational flexibility compared to rigid alkyl substituents [1].

Quantitative Data Summary

To facilitate compound tracking and computational modeling, the core physicochemical parameters are summarized below [1, 2]:

PropertyValue / Descriptor
IUPAC Name 3-(methoxymethyl)-1,2-thiazol-5-amine
CAS Registry Number 1448337-86-7
Molecular Formula C₅H₈N₂OS
Molecular Weight 144.20 g/mol
Canonical SMILES COCC1=NSC(=C1)N
InChI InChI=1S/C5H8N2OS/c1-8-3-4-2-5(6)9-7-4/h2H,3,6H2,1H3
InChI Key JECANVYFCQDGRE-UHFFFAOYSA-N
Solubility Profile Soluble in polar organic solvents (Methanol, DMSO, EtOAc)

Synthetic Methodology & Mechanistic Pathways

The synthesis of 3-(Methoxymethyl)isothiazol-5-amine requires careful control of reaction conditions to prevent the degradation of the sensitive isothiazole ring. The most robust approach involves the nucleophilic aliphatic substitution (Sₙ2) of a 3-(halomethyl)isothiazol-5-amine precursor.

Step-by-Step Synthetic Protocol

Objective: Synthesize 3-(Methoxymethyl)isothiazol-5-amine via methoxylation. Causality & Rationale: Sodium methoxide (NaOMe) is utilized as both the base and the nucleophile. The reaction is initiated at 0 °C because the isothiazole ring is susceptible to nucleophilic ring-opening under strongly basic conditions at elevated temperatures. Gradual warming ensures complete conversion while kinetically favoring the Sₙ2 substitution at the exocyclic carbon over ring degradation.

  • Preparation: Suspend 3-(chloromethyl)isothiazol-5-amine (1.0 eq) in anhydrous methanol (0.2 M) under an inert argon atmosphere to prevent oxidative side reactions.

  • Reagent Addition: Cool the reaction flask to 0 °C using an ice-water bath. Dropwise, add a freshly prepared solution of sodium methoxide in methanol (1.2 eq). Self-Validation: The dropwise addition prevents localized exothermic spikes that could lead to polymerization.

  • Propagation: Stir the mixture at 0 °C for 30 minutes, then allow it to naturally warm to room temperature (20–25 °C). Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1) until the precursor spot is fully consumed (typically 4–6 hours).

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess methoxide. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to yield the pure title compound.

SynthesisWorkflow N1 3-(Chloromethyl) isothiazol-5-amine N2 NaOMe / MeOH 0°C to RT N1->N2 Reagents N3 Sₙ2 Substitution (Exocyclic) N2->N3 Mechanism N4 Aqueous Quench (NH₄Cl) & Extraction N3->N4 Workup N5 3-(Methoxymethyl) isothiazol-5-amine N4->N5 Purification

Synthesis workflow for 3-(Methoxymethyl)isothiazol-5-amine via Sₙ2 methoxylation.

Chemical Reactivity & Derivatization Potential

The utility of 3-(Methoxymethyl)isothiazol-5-amine in library synthesis stems from its orthogonal reactivity sites. The compound can undergo three primary classes of transformations [1]:

  • Oxidation: The sulfur atom within the isothiazole ring can be selectively oxidized using controlled equivalents of m-CPBA to yield sulfoxides or, with excess oxidant, sulfones.

  • Reduction: Strong reducing agents can cleave the N-S bond, yielding diverse thiols or acyclic amine derivatives, which are valuable precursors for linear thio-compounds.

  • Electrophilic/Nucleophilic Substitution: The C4 position of the ring is susceptible to electrophilic aromatic substitution (e.g., halogenation), while the primary amine at C5 can be readily acylated or alkylated to form amides or secondary/tertiary amines.

ReactivityNetwork Core 3-(Methoxymethyl) isothiazol-5-amine Ox Oxidation (S-atom) Core->Ox Red Reduction (N-S Cleavage) Core->Red Sub Substitution (Amine / C4) Core->Sub Sulf Sulfoxides & Sulfones Ox->Sulf Thiols Acyclic Thiols & Amines Red->Thiols Deriv Amides & Halogenated Derivs Sub->Deriv

Primary chemical reactivity pathways and derivatization network.

Pharmacodynamics & Biological Modalities

Isothiazole derivatives are heavily investigated for their antimicrobial, antifungal, and kinase-inhibitory properties [1, 3]. The primary mechanism of action for 3-(Methoxymethyl)isothiazol-5-amine involves its interaction with biological targets, specifically enzymes containing critical cysteine (thiol) residues in their active sites.

Mechanism of Action: Mixed Disulfide Formation

The electrophilic nature of the isothiazole sulfur atom allows it to undergo thiol-disulfide exchange with nucleophilic sulfhydryl groups on target proteins. This forms a covalent, mixed disulfide bond between the enzyme and the inhibitor, effectively blocking the active site and disrupting essential metabolic pathways in pathogens [1].

Self-Validating Protocol: Thiol-Enzyme Inhibition Assay

To validate the covalent binding mechanism, a colorimetric DTNB (Ellman's reagent) assay is employed. Causality & Rationale: DTNB reacts with free thiols to produce 2-nitro-5-thiobenzoate (TNB), which absorbs strongly at 412 nm. If 3-(Methoxymethyl)isothiazol-5-amine successfully forms a mixed disulfide with the target enzyme, the number of free thiols will decrease. This creates a self-validating system where a reduction in absorbance directly correlates with the extent of covalent enzyme inhibition.

  • Incubation: Incubate the target thiol-dependent enzyme (e.g., 10 nM) with varying concentrations of 3-(Methoxymethyl)isothiazol-5-amine (0.1 to 100 μM) in a buffered solution (pH 7.4) for 30 minutes at 37 °C.

  • Labeling: Add DTNB (1 mM final concentration) to the mixture and incubate for an additional 15 minutes in the dark.

  • Quantification: Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of free thiols remaining compared to a vehicle-treated control. Plot the residual activity against inhibitor concentration to determine the IC₅₀.

MOAPathway Inhibitor 3-MMIA (Electrophile) Reaction Thiol-Disulfide Exchange Inhibitor->Reaction Enzyme Target Enzyme (Free -SH) Enzyme->Reaction Adduct Mixed Disulfide Adduct Reaction->Adduct Outcome Enzyme Inhibition & Antimicrobial Effect Adduct->Outcome

Mechanism of action via thiol-disulfide exchange and enzyme inhibition.

References

  • HairuiChem. "3-(methoxymethyl)-1,2-thiazol-5-amine_1448337-86-7." Hairui Chemical Database. Available at: [Link] [2]

  • Almstetter et al. "Novel compounds capable of inhibiting one or more kinases." U.S. Patent Application.
Foundational

Pharmacokinetic Profiling of 3-(Methoxymethyl)isothiazol-5-amine Derivatives: A Technical Whitepaper on ADME Optimization

Executive Summary & Structural Rationale In contemporary drug discovery, the isothiazol-5-amine core is a highly privileged, heteroaromatic scaffold frequently deployed as a hinge-binding motif in the development of kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary drug discovery, the isothiazol-5-amine core is a highly privileged, heteroaromatic scaffold frequently deployed as a hinge-binding motif in the development of kinase inhibitors (e.g., Aurora kinase, Janus kinases) and ion channel modulators[1][2][3]. The primary amine at the 5-position acts as a critical hydrogen-bond donor/acceptor pair, anchoring the molecule within the ATP-binding pocket of kinases[1].

However, unsubstituted isothiazoles often suffer from poor physicochemical properties, including high lipophilicity and limited aqueous solubility. The strategic incorporation of a 3-methoxymethyl group serves a dual purpose:

  • Solubility Enhancement: The ether oxygen acts as a hydrogen-bond acceptor, providing a hydration vector toward the solvent-exposed region of the target protein, thereby improving thermodynamic solubility[3].

  • Steric Shielding: The methoxymethyl moiety subtly alters the dihedral angle of adjacent substituents, optimizing target residence time.

Despite these advantages, the 3-(methoxymethyl)isothiazol-5-amine scaffold introduces specific pharmacokinetic (PK) and toxicological liabilities. The ether linkage is a classic "soft spot" for Cytochrome P450 (CYP)-mediated O-demethylation, and the endocyclic sulfur is susceptible to flavin-containing monooxygenase (FMO) or CYP-mediated S-oxidation, which can occasionally yield reactive intermediates linked to cytotoxicity or skin sensitization[4]. This whitepaper outlines a rigorous, self-validating framework for the in vitro and in vivo pharmacokinetic profiling of these derivatives.

Metabolic Pathways & Biotransformation

Understanding the biotransformation of the methoxymethyl-isothiazole scaffold is critical for interpreting clearance data. The primary metabolic pathways dictate the structural modifications required during lead optimization.

Metabolism Parent Parent Drug (Methoxymethyl-isothiazole) O_demethylation O-Demethylation (CYP2C9/3A4) Parent->O_demethylation S_oxidation S-Oxidation (FMO/CYP) Parent->S_oxidation Hydroxymethyl Hydroxymethyl Metabolite (Active/Inactive) O_demethylation->Hydroxymethyl Sulfoxide Isothiazole Sulfoxide (Reactive Intermediate) S_oxidation->Sulfoxide Phase2 Glucuronidation (UGT) Hydroxymethyl->Phase2 Excretion Renal/Biliary Excretion Sulfoxide->Excretion Toxicity Risk Phase2->Excretion

Predicted Phase I and Phase II metabolic pathways for methoxymethyl-isothiazoles.

In Vitro Pharmacokinetic Workflows

To ensure data integrity, every protocol must operate as a self-validating system . Assays must include internal controls that verify the biological activity of the test system before the test compound's data is accepted.

Phase I Metabolic Stability (Liver Microsomes)

Causality: Hepatic clearance is the primary route of elimination for most small-molecule kinase inhibitors. This assay determines the intrinsic clearance ( CLint​ ) by exposing the compound to the full complement of CYP enzymes.

Step-by-Step Methodology:

  • Preparation: Thaw pooled liver microsomes (human, rat, or mouse) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine microsomes (final protein concentration: 0.5 mg/mL) with the test compound (final concentration: 1 µM). Critical: Keep final organic solvent concentration <0.1% (v/v) to prevent artifactual CYP inhibition.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile spiked with an analytical internal standard (e.g., Tolbutamide).

  • Self-Validation Check: Run Dextromethorphan (CYP2D6 substrate) and Verapamil (CYP3A4 substrate) in parallel. Logic: If the half-life of Verapamil exceeds historical laboratory norms, the microsomes have lost enzymatic viability or the NADPH system has degraded, rendering the entire plate invalid.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( kel​ ) and CLint​ .

Intestinal Permeability (Caco-2 Bi-directional Assay)

Causality: The methoxymethyl ether oxygen increases the Polar Surface Area (PSA), which can inadvertently transform the molecule into a substrate for P-glycoprotein (P-gp) efflux transporters. Bi-directional transport is required to calculate the Efflux Ratio (ER).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to allow full differentiation into enterocyte-like cells and the formation of tight junctions.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² proceed. Add Lucifer Yellow (LY) to the apical chamber; basolateral fluorescence must indicate <1% leakage. Logic: A compromised monolayer yields false-positive permeability data, ruining in vivo absorption predictions.

  • Dosing: Apply 10 µM of the test compound in HBSS buffer (pH 7.4) to the Apical (A) chamber for A-to-B assessment, and to the Basolateral (B) chamber for B-to-A assessment.

  • Incubation & Sampling: Incubate at 37°C for 2 hours on an orbital shaker. Sample 50 µL from the receiver chambers.

  • Analysis: Quantify via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ).

Data Synthesis: In Vitro to In Vivo Translation

The transition from in vitro screening to in vivo rodent models requires a holistic evaluation of the data. Below is a representative data synthesis for three hypothetical 3-(methoxymethyl)isothiazol-5-amine derivatives undergoing lead optimization.

Table 1: In Vitro ADME Profiling of Representative Derivatives
Compound IDR-Group SubstitutionKinetic Solubility (µM)Rat Liver Microsomes CLint​ (µL/min/mg)Caco-2 Papp​ (A-B) ( 10−6 cm/s)Efflux Ratio (B-A/A-B)
Cmpd-A Phenyl4585.2 (High Clearance)12.41.2
Cmpd-B Pyridyl12042.6 (Moderate Clearance)8.72.5
Cmpd-C N-Methylpiperazinyl>200115.4 (High Clearance)2.18.4 (High Efflux)

Application Scientist Insight: Cmpd-C achieves excellent solubility due to the basic piperazine ring, but it suffers from severe P-gp efflux (ER = 8.4) and poor permeability, likely because it is heavily ionized at physiological pH. Cmpd-A has good permeability but suffers from rapid hepatic clearance due to the lipophilic phenyl ring driving CYP450 affinity. Cmpd-B represents the optimal balance: the pyridyl nitrogen reduces lipophilicity (lowering CLint​ to 42.6 µL/min/mg) while maintaining sufficient permeability for oral absorption.

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats, N=3)
ParameterUnitsCmpd-A (IV 2 mg/kg)Cmpd-A (PO 10 mg/kg)Cmpd-B (IV 2 mg/kg)Cmpd-B (PO 10 mg/kg)
Cmax​ ng/mL-450-820
Tmax​ h-1.5-0.5
AUC0−∞​ h*ng/mL1250210018004200
Clearance (CL) mL/min/kg26.6-18.5-
Vss​ L/kg2.4-1.8-
Bioavailability (F) %-33.6% -46.6%

Iterative Profiling Workflow

To systemize the discovery pipeline, the following workflow dictates the Go/No-Go decision-making process for advancing isothiazole derivatives from bench to preclinical models.

PK_Workflow Start 3-(Methoxymethyl)isothiazol-5-amine Derivatives InVitro In Vitro ADME (Microsomes, Caco-2) Start->InVitro Screen Bioanalysis LC-MS/MS Quantification & Metabolite ID InVitro->Bioanalysis Assay Data InVivo In Vivo PK (Rodent) IV & PO Dosing Bioanalysis->InVivo High Stability/Permeability Decision Go/No-Go Decision Lead Optimization InVivo->Decision PK Parameters

Iterative pharmacokinetic profiling workflow for isothiazole derivatives.

Conclusion

The 3-(methoxymethyl)isothiazol-5-amine scaffold offers a highly tunable platform for drug discovery, particularly in the kinase inhibitor space. By understanding the causal relationship between the methoxymethyl substitution and its resulting physicochemical properties—namely, improved solubility offset by O-demethylation liabilities—researchers can intelligently design derivatives that survive the rigorous in vitro to in vivo translation process. Utilizing self-validating assay systems ensures that DMPK parameters observed during screening accurately predict systemic exposure and oral bioavailability in preclinical species.

References

  • Virtual Screening and Discovery of Novel Aurora Kinase Inhibitors ResearchGate[Link][1]

  • From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents Journal of Medicinal Chemistry - ACS Publications[Link][2]

  • Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor That Utilizes a Unique Azetidin-3-Amino Bridging Scaffold to Attenuate Off-Target Kinase Activity, While Driving Potency and Aqueous Solubility Journal of Medicinal Chemistry - ACS Publications[Link][3]

Sources

Exploratory

A Technical Guide to the Toxicity and In Vivo Safety Profile of 3-(Methoxymethyl)isothiazol-5-amine

Preamble: A Framework for Predictive Safety Assessment The isothiazole scaffold is of significant interest in medicinal and industrial chemistry, primarily for its potent biological activities.[1][2] 3-(Methoxymethyl)iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Framework for Predictive Safety Assessment

The isothiazole scaffold is of significant interest in medicinal and industrial chemistry, primarily for its potent biological activities.[1][2] 3-(Methoxymethyl)isothiazol-5-amine, a member of this class, presents potential applications ranging from an antimicrobial agent to a synthetic building block in drug discovery.[3] However, a comprehensive, publicly available in vivo toxicological dataset for this specific molecule is currently limited.

This guide, therefore, adopts a predictive, risk-based assessment framework. As a Senior Application Scientist, my approach is not merely to report non-existent data but to construct a scientifically rigorous safety profile based on established principles of toxicology and chemical read-across. We will leverage extensive data from well-characterized structural analogues within the isothiazole family to forecast potential hazards and design a definitive in vivo safety evaluation program. This methodology provides a robust, trustworthy, and experience-grounded pathway for the development of 3-(Methoxymethyl)isothiazol-5-amine.

Section 1: Molecular Identity and Predicted Biological Activity

Chemical Profile

3-(Methoxymethyl)isothiazol-5-amine is a heterocyclic organic compound featuring a five-membered isothiazole ring.[3] This ring system is the core pharmacophore responsible for the biological activity seen across the class.[1]

PropertyValueSource
IUPAC Name 3-(methoxymethyl)-1,2-thiazol-5-amine[3]
Molecular Formula C₅H₈N₂OS[3]
Molecular Weight 144.20 g/mol [3]
Canonical SMILES COCC1=NSC(=C1)N[3]
Predicted Mechanism of Action and Toxicity

The primary mechanism of action for isothiazole derivatives, particularly their antimicrobial function, involves the electrophilic sulfur atom of the isothiazole ring.[4] This atom readily reacts with nucleophilic biological molecules, most notably the thiol groups (-SH) present in cysteine residues of essential microbial enzymes.[3] This interaction leads to the formation of mixed disulfides, causing irreversible enzyme inhibition and disruption of critical metabolic pathways, ultimately leading to cell death.[3][4]

This same chemical reactivity is the foundational mechanism for potential toxicity in higher organisms. The disruption of endogenous proteins through thiol reaction can lead to cytotoxicity, protein inactivation, and immune responses.

Mechanism_of_Action cluster_0 Biological System cluster_1 Intervention cluster_2 Outcome Enzyme Essential Enzyme (with active site Thiol group: -SH) Metabolism Normal Metabolic Pathway Enzyme->Metabolism Catalyzes Inactivated_Enzyme Inactivated Enzyme (Mixed Disulfide Formed) Isothiazole 3-(Methoxymethyl)isothiazol-5-amine (Electrophilic Sulfur) Isothiazole->Enzyme Reacts with Thiol Group Disruption Metabolic Disruption & Cell Death Inactivated_Enzyme->Disruption

Caption: General mechanism of isothiazole toxicity via thiol reactivity.

Section 2: Predictive Toxicity Profile via Surrogate Analysis

Given the data gap for our target compound, we will analyze data from the most extensively studied isothiazolinones: a 3:1 mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (MCI) and 2-methyl-4-isothiazolin-3-one (MI). This mixture, often referred to as C(M)IT/MIT, is structurally related and its toxicological profile is well-documented in regulatory assessments.[5][6]

Acute Toxicity

Data from analogue compounds suggest that isothiazoles can exhibit high acute toxicity, particularly via the oral route.[5] This is a critical parameter to establish for handling safety and initial dose-ranging studies.

EndpointSpeciesValue (for MCI/MI analogue)ClassificationSource
Oral LD₅₀ Rat64 - 66 mg/kg bwHigh Toxicity[5][7]
Dermal LD₅₀ Rabbit113 mg/kg bwToxic in contact with skin[5]
Inhalation LC₅₀ Rat (4h)0.17 mg/LFatal if inhaled[5]
Skin/Eye Irritation and Sensitization

A hallmark toxicological concern for the isothiazolinone class is their potent ability to act as skin sensitizers, causing allergic contact dermatitis.[1][4] This is a direct consequence of their reactivity with skin proteins.

  • Skin Sensitization: Isothiazolinones are classified as strong skin sensitizers.[5][6] This potential is a primary risk that must be characterized for 3-(Methoxymethyl)isothiazol-5-amine.

  • Skin & Eye Damage: Analogues are known to cause severe skin burns and eye damage.[5][8]

Genotoxicity and Carcinogenicity

An assessment of mutagenic and carcinogenic potential is fundamental to any drug development program. Based on surrogate data, the isothiazole core does not appear to be a concern in this area.

  • In Vivo Mutagenicity: Studies on the MCI/MI analogue were negative.[5]

  • Carcinogenicity: Long-term animal studies on the MCI/MI analogue showed no evidence of carcinogenicity.[5]

Based on this weight of evidence, 3-(Methoxymethyl)isothiazol-5-amine is not predicted to be genotoxic or carcinogenic.

Reproductive and Developmental Toxicity

The potential to interfere with reproductive function or fetal development is another critical safety endpoint.

  • Two-Generation Studies: For the MCI/MI analogue, no treatment-related effects on reproduction or development were observed in rat studies.[5] Therefore, the target compound is not predicted to be a specific reproductive or developmental toxin.

Section 3: A Proposed In Vivo Safety Assessment Strategy

The following experimental workflows constitute a standard, robust program to definitively characterize the in vivo safety profile of 3-(Methoxymethyl)isothiazol-5-amine. The choice of these assays is driven by the predictive profile established above, focusing on confirming acute toxicity and skin sensitization potential while verifying the low risk for systemic, genetic, and reproductive toxicity.

Workflow 1: Acute Toxicity and Local Tolerance Assessment

This initial phase establishes the acute hazard profile and is guided by international standards, such as those from the Organisation for Economic Co-operation and Development (OECD).

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

  • Animal Model: Female Wistar rats (nulliparous, non-pregnant), 8-12 weeks old. The use of a single sex is justified by the guideline.

  • Acclimation: Minimum of 5 days, with access to standard diet and water ad libitum.

  • Dose Selection: Based on the analogue data (LD₅₀ ~65 mg/kg), a starting dose of 25 mg/kg is scientifically justified. Subsequent dose levels (e.g., 200 mg/kg, 2000 mg/kg) will be selected based on the outcome at the prior level, following the OECD 423 flowchart.

  • Administration: A single oral gavage dose is administered to a group of 3 animals. The compound should be formulated in an appropriate vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for 14 days.

  • Endpoint: The LD₅₀ is not calculated precisely but rather an acute toxic class is assigned, which is sufficient for hazard classification. Gross necropsy is performed on all animals at termination.

Workflow 2: Skin Sensitization Potential

Given the high alert for this endpoint, a quantitative assay is required. The Local Lymph Node Assay (LLNA) is the current gold standard, providing a dose-response relationship.

LLNA_Workflow cluster_0 Phase 1: Dosing (Days 1, 2, 3) cluster_1 Phase 2: Proliferation Measurement (Day 6) cluster_2 Phase 3: Analysis Dosing Topical application of test compound (e.g., 25μL on dorsum of each ear) to CBA/J mice (n=4-5/group) Injection Intravenous injection of ³H-methyl thymidine or BrdU Sacrifice Animals sacrificed 5 hours post-injection Injection->Sacrifice Nodes Auricular lymph nodes excised Sacrifice->Nodes Processing Nodes pooled per group, single-cell suspension prepared Nodes->Processing Measurement Quantify incorporated radioactivity (Disintegrations Per Minute - DPM) or BrdU via flow cytometry Calculation Calculate Stimulation Index (SI): (DPM in test group) / (DPM in vehicle control group) Measurement->Calculation Result If SI ≥ 3, compound is classified as a sensitizer Calculation->Result

Caption: Experimental workflow for the Local Lymph Node Assay (LLNA).

Experimental Protocol: Skin Sensitization (OECD Guideline 429: LLNA)

  • Animal Model: Female CBA/J mice, 8-12 weeks old.

  • Dose Groups: A minimum of 3 concentrations of the test article (e.g., 0.5%, 1.0%, 2.5% w/v) in a suitable vehicle (e.g., acetone/olive oil 4:1), plus a vehicle control group.

  • Administration: On days 1, 2, and 3, 25 µL of the appropriate test solution is applied to the dorsum of each ear.

  • Proliferation Assay: On day 6, all mice receive an intravenous injection of ³H-methyl thymidine. Five hours later, animals are euthanized.

  • Endpoint Analysis: The draining auricular lymph nodes are excised, and lymphocyte proliferation is measured by quantifying thymidine incorporation via scintillation counting. A Stimulation Index (SI) is calculated for each group. An SI ≥ 3 indicates a positive result for sensitization.

Workflow 3: Systemic Toxicity Assessment

To confirm the low risk of cumulative toxicity, a repeated-dose study is essential.

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (OECD Guideline 407)

  • Animal Model: Wistar rats, 5 animals/sex/group.

  • Dose Groups: A vehicle control group and at least three dose levels (low, mid, high). Doses should be selected based on acute toxicity data, with the high dose expected to produce some minimal toxicity but not mortality.

  • Administration: Daily oral gavage for 28 consecutive days.

  • In-Life Monitoring:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight & Food Consumption: Measured weekly.

    • Functional Observations: A functional observational battery (FOB) and motor activity assessment during week 4.

  • Terminal Procedures (Day 29):

    • Blood Collection: For hematology and clinical chemistry analysis.

    • Necropsy: Full gross pathological examination.

    • Organ Weights: Key organs (liver, kidneys, brain, spleen, etc.) are weighed.

    • Histopathology: A comprehensive set of tissues from control and high-dose groups are preserved and examined microscopically.

Section 4: Conclusion and Strategic Outlook

While specific in vivo safety data for 3-(Methoxymethyl)isothiazol-5-amine is not yet in the public domain, a robust, predictive safety profile can be constructed through surrogate analysis. The primary hazards anticipated for this molecule, consistent with its chemical class, are acute toxicity and skin sensitization . Conversely, the risks of genotoxicity, carcinogenicity, and reproductive toxicity are predicted to be low.

This guide provides the necessary scientific rationale and detailed experimental protocols to address these data gaps definitively. The successful execution of the proposed in vivo safety program will enable a comprehensive risk assessment, paving the way for the safe and responsible development of 3-(Methoxymethyl)isothiazol-5-amine for its intended applications.

References

  • Benchchem. (2025).
  • EvitaChem. 3-(Methoxymethyl)isothiazol-5-amine (EVT-13809385).
  • Alves, A. T., et al. (2021). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC.
  • NextSDS. amine.

  • Semantic Scholar. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019, March 8). Isothiazolone, 5-chloro-2-methyl-: Human health tier II assessment.
  • Merck Millipore.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2020, June 29). Isothiazolinones: Human health tier III assessment.

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Foundational

Thermodynamic properties of 3-(Methoxymethyl)isothiazol-5-amine

An In-depth Technical Guide to the Thermodynamic Characterization of 3-(Methoxymethyl)isothiazol-5-amine for Pharmaceutical Development Abstract The journey of a candidate molecule from discovery to a viable pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Characterization of 3-(Methoxymethyl)isothiazol-5-amine for Pharmaceutical Development

Abstract

The journey of a candidate molecule from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, the thermodynamic profile is paramount, governing aspects from stability and solubility to target binding and bioavailability. This technical guide addresses 3-(Methoxymethyl)isothiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry.[1] Given the current absence of publicly available thermodynamic data for this specific molecule, this whitepaper serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It details the critical experimental and computational methodologies required to fully characterize the thermodynamic properties of 3-(Methoxymethyl)isothiazol-5-amine, thereby enabling informed decisions in the drug development pipeline.

Introduction: The Imperative for Thermodynamic Profiling

3-(Methoxymethyl)isothiazol-5-amine (IUPAC Name: 3-(methoxymethyl)-1,2-thiazol-5-amine; Molecular Formula: C5H8N2OS) is a sulfur- and nitrogen-containing heterocyclic compound belonging to the isothiazole family.[1] Isothiazole derivatives are known for a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[2] The successful development of such a candidate molecule into a safe and effective drug product, however, requires a deep and quantitative understanding of its physical and energetic properties.

Thermodynamic parameters are not mere academic data points; they are the foundational pillars upon which formulation, manufacturing, and storage strategies are built. A comprehensive thermodynamic profile provides critical insights into a compound's stability under various conditions, its solubility in different solvent systems, and the energetic forces driving its interaction with biological targets.[3][4] This guide outlines a systematic approach to establishing this crucial profile for 3-(Methoxymethyl)isothiazol-5-amine, detailing both well-established experimental techniques and powerful predictive computational methods.

Foundational Thermodynamic Parameters in Drug Development

A complete thermodynamic characterization provides a quantitative measure of the forces that govern a molecule's behavior. For a pharmaceutical candidate like 3-(Methoxymethyl)isothiazol-5-amine, the following parameters are of primary importance.

Parameter Symbol Significance in Drug Development
Gibbs Free Energy ΔGIndicates the spontaneity of a process, such as ligand-protein binding or a degradation reaction. A negative ΔG is required for a favorable interaction.[4][5]
Enthalpy ΔHRepresents the change in heat content of a system. In binding analysis, it quantifies the energy of bond formation and breakage.[4]
Entropy ΔSMeasures the change in disorder or randomness of a system. It is a critical component of the overall binding energy, reflecting changes in conformational freedom.[4]
Heat Capacity CₚDescribes how the heat capacity of a molecule changes with temperature. It is vital for understanding thermal stability and is a key output of calorimetric experiments.[6][7]
Melting Point TₘThe temperature at which the solid and liquid phases are in equilibrium. It is a fundamental indicator of purity and solid-state stability.[8]
Enthalpy of Fusion ΔHfusThe energy required to induce the phase transition from solid to liquid. It provides insight into the lattice energy and intermolecular forces in the crystalline state.[9]

Experimental Determination of Thermodynamic Properties

Direct measurement remains the gold standard for obtaining accurate thermodynamic data.[4] The following section details the primary experimental protocols necessary for characterizing a new chemical entity like 3-(Methoxymethyl)isothiazol-5-amine.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3][10] It is indispensable for determining melting point, enthalpy of fusion, and changes in heat capacity, providing a wealth of information on purity, polymorphism, and stability.[8][11][12]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument Protocol cluster_data Data Analysis Prep1 Weigh 1-5 mg of 3-(Methoxymethyl)isothiazol-5-amine Prep2 Hermetically seal in an aluminum DSC pan Prep1->Prep2 Prep3 Prepare an empty reference pan Prep2->Prep3 Inst1 Equilibrate at 25°C Prep3->Inst1 Load Pans Inst2 Ramp temperature to ~300°C at 10°C/min Inst1->Inst2 Inst3 Hold for 2 min Inst2->Inst3 Inst4 Cool to 25°C Inst3->Inst4 Data1 Plot Heat Flow vs. Temperature (Thermogram) Inst4->Data1 Generate Data Data2 Identify endothermic peak (Melting) Data1->Data2 Data3 Calculate Onset Temp (Tₘ) and Peak Area (ΔHfus) Data2->Data3

Caption: Workflow for DSC analysis of 3-(Methoxymethyl)isothiazol-5-amine.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of high-purity 3-(Methoxymethyl)isothiazol-5-amine into an aluminum DSC pan.

    • Hermetically seal the pan using a sample press to ensure no mass is lost during heating.

    • Prepare an identical, empty, hermetically sealed pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Method:

    • Equilibrate the system at a starting temperature, for example, 25°C.

    • Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 300°C).

    • Hold at the final temperature for 1-2 minutes to ensure completion of all thermal events.

    • Cool the system back to the starting temperature.

  • Data Analysis:

    • The instrument software will plot the differential heat flow against temperature, generating a thermogram.

    • An endothermic event (a downward peak) will signify melting. The onset temperature of this peak is taken as the melting point (Tₘ).

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the temperature at which the compound begins to decompose.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-(Methoxymethyl)isothiazol-5-amine into a TGA pan (typically ceramic or platinum).

  • Instrument Setup:

    • Place the pan onto the TGA's microbalance.

    • Purge the furnace with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

  • Thermal Method:

    • Equilibrate at 25°C.

    • Ramp the temperature at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 600°C) to ensure complete decomposition.

  • Data Analysis:

    • Plot the percentage of initial mass remaining versus temperature.

    • Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

Shake-Flask Method for Solubility Determination

Understanding solubility is fundamental to drug delivery and formulation. The shake-flask method, though traditional, remains a reliable way to determine equilibrium solubility.[13][14]

  • System Preparation:

    • Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

    • Add an excess amount of solid 3-(Methoxymethyl)isothiazol-5-amine to a known volume of each buffer in separate sealed vials. "Excess" ensures that a saturated solution is formed with undissolved solid remaining.

  • Equilibration:

    • Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the samples to stand so that the excess solid can sediment.

    • Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred. Filter if necessary using a syringe filter compatible with the sample.

    • Quantify the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • The measured concentration represents the equilibrium solubility at that specific temperature and pH.

    • By measuring solubility at different temperatures, thermodynamic parameters of dissolution (ΔHsol, ΔSsol) can be calculated using the van't Hoff equation.[13]

Computational Prediction of Thermodynamic Properties

When experimental data is unavailable or to guide experimental design, computational chemistry provides powerful predictive tools.[15] Methods like Density Functional Theory (DFT) can offer reliable estimates of key thermodynamic properties for organic molecules.[16][17]

Comp_Workflow Input Input: 3D Structure of 3-(Methoxymethyl)isothiazol-5-amine Opt Geometry Optimization (e.g., B3LYP/6-31G*) Input->Opt Freq Frequency Calculation Opt->Freq Verify minimum energy structure Solv Solvation Model (e.g., SMD) + Single Point Energy Opt->Solv Thermo Thermochemical Analysis (298.15 K, 1 atm) Freq->Thermo Output Output: ΔH_f, S°, C_p, G Thermo->Output Output_Solv Output: ΔG_solv Solv->Output_Solv

Caption: General workflow for computational thermodynamic property prediction.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost for calculating gas-phase thermodynamic properties.

  • Structure Preparation:

    • Generate a 3D structure of 3-(Methoxymethyl)isothiazol-5-amine using molecular modeling software.

  • Geometry Optimization:

    • Perform a full geometry optimization using a DFT functional (e.g., B3LYP or M06-2X) and a suitable basis set (e.g., 6-31G(d) or larger). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and is used to compute zero-point vibrational energy (ZPVE) and thermal corrections.[18]

  • Thermochemical Analysis:

    • The output from the frequency calculation is used to compute standard thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) based on statistical mechanics principles. The standard enthalpy of formation (ΔH°f) can be derived using appropriate atomization or isodesmic reaction schemes.[19]

Solvation Models

To understand the molecule's behavior in solution (e.g., water), continuum solvation models like the SMD (Solvation Model based on Density) can be applied to the optimized gas-phase structure.[20] This allows for the calculation of the Gibbs free energy of solvation (ΔGsolv), a key component in predicting solubility and pKa.

Data Synthesis and Application in Drug Development

The ultimate goal is to integrate the experimental and computational data into a cohesive thermodynamic profile. This profile directly informs critical decisions throughout the drug development process.

Hypothetical Thermodynamic Profile for 3-(Methoxymethyl)isothiazol-5-amine
PropertyMethodValueImplication for Development
Melting Point (Tₘ) DSCTBDHigh Tₘ suggests good solid-state stability.
Enthalpy of Fusion (ΔHfus) DSCTBDIndicates crystal lattice energy; impacts solubility.
Decomposition Temp. (Td) TGATBDDefines the upper limit for thermal processing and storage.
Aqueous Solubility (pH 7.4) Shake-FlaskTBDCritical for predicting oral absorption.
Enthalpy of Formation (ΔH°f) DFTTBD (Predicted)Fundamental measure of molecular stability.
Standard Entropy (S°) DFTTBD (Predicted)Provides insight into molecular flexibility.
Gibbs Free Energy (ΔG°f) DFTTBD (Predicted)Overall measure of thermodynamic stability.

Note: TBD = To Be Determined. Values are pending experimental measurement or computational prediction as outlined in this guide.

Application:

  • Formulation: Solubility and stability data will dictate the choice of excipients and the final dosage form (e.g., tablet, capsule, solution).

  • Process Chemistry: The thermal decomposition temperature from TGA defines the maximum safe temperature for drying and other manufacturing steps.

  • Regulatory Filings: A complete physicochemical characterization, including thermodynamic properties, is a mandatory component of regulatory submissions.

  • Lead Optimization: Understanding the thermodynamics of target binding (via techniques like Isothermal Titration Calorimetry) can guide medicinal chemists in designing more potent and specific drug candidates.[4]

Conclusion

While specific thermodynamic data for 3-(Methoxymethyl)isothiazol-5-amine is not yet publicly documented, the means to acquire this essential information are well-established. By systematically applying the experimental and computational methodologies detailed in this guide—from differential scanning calorimetry and solubility studies to density functional theory—researchers can build a robust thermodynamic profile for this molecule. This profile is not an end in itself, but a critical tool that enables a rational, data-driven approach to advancing a promising compound through the complex landscape of pharmaceutical development.

References

  • Lewis, R. N. A. H., & McElhaney, R. N. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Chemical Thermodynamics. Available at: [Link]

  • Giron, D. (1995). Differential scanning calorimetry: applications in drug development. PubMed. Available at: [Link]

  • Kedra, K. (2017). Moving DSC Downstream: Exploiting Differential Scanning Calorimetry As a Process Development Tool. BioProcess International. Available at: [Link]

  • Tumakaka, F., et al. (2014). Dissolution of Crystalline Pharmaceuticals: Experimental Investigation and Thermodynamic Modeling. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Markom, M., et al. (2025). Thermodynamic modelling and experimental validation of pharmaceutical solubility in supercritical solvent. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. MDPI. Available at: [Link]

  • Chaires, J. B. (2015). Thermodynamic Studies for Drug Design and Screening. PMC. Available at: [Link]

  • Tural, S., et al. (2022). Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives. ACS Omega. Available at: [Link]

  • Kim, M., et al. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol. Available at: [Link]

  • Bibi, S., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available at: [Link]

  • Guedira, T., et al. (2024). ANN-QSAR, Molecular Docking, ADMET Predictions, and Molecular Dynamics Studies of Isothiazole Derivatives to Design New and Selective Inhibitors of HCV Polymerase NS5B. MDPI. Available at: [Link]

  • NIST. (n.d.). Thiazole. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 7-{3-(Aminomethyl)-4-[(1,3-thiazol-5-yl)methoxy]phenyl}-4-methylquinolin-2-amine. Retrieved from [Link]

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  • ResearchGate. (n.d.). Gibbs free energy profiles, at 648.15 K, calculated at the.... Retrieved from [Link]

  • Bibi, S., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. RSC Publishing. Available at: [Link]

  • Chemical Synthesis Database. (n.d.). (3-methoxy-5-isothiazolyl)methanol. Retrieved from [Link]

  • NIST. (n.d.). Methylamine. NIST WebBook. Retrieved from [Link]

  • Gralewska, W., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available at: [Link]

  • Samanta, S. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Available at: [Link]

  • NIST/TRC. (n.d.). (methoxymethyl)benzene. Web Thermo Tables (WTT). Retrieved from [Link]

  • Metzger, J. V. (1979). Thiazole and Its Derivatives. Internet Archive. Available at: [Link]

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  • Torrecilla, J. S., et al. (2023). Heat capacities of different amine aqueous solutions at pressures up to 25 MPa for CO2 capture. ScienceDirect. Available at: [Link]

  • Ramírez-García, J. C., et al. (2023). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α - (4-methylphenyl) - (3,5- Dimethylbenzylidene) -2, 2-diphenylhydrazine. SciELO. Available at: [Link]

  • van der Spek, T. (2024). Group Contribution Revisited: The Enthalpy Of Formation Of Organic Compounds With “Chemical Accuracy” Part V. Swarthmore College. Available at: [Link]

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  • Behbehani, G. R., & Souldozi, A. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. MDPI. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 3-(Methoxymethyl)isothiazol-5-amine as a Versatile Precursor in Contemporary Drug Discovery

Abstract The isothiazole nucleus is a privileged scaffold in medicinal chemistry, endowed with a unique combination of electronic properties and metabolic stability that has led to its incorporation into a range of clini...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, endowed with a unique combination of electronic properties and metabolic stability that has led to its incorporation into a range of clinically significant therapeutic agents.[1][2] This guide focuses on the practical application of a key building block, 3-(methoxymethyl)isothiazol-5-amine , in the synthesis of novel drug candidates. We provide a detailed exploration of its reactivity, field-proven protocols for its derivatization through N-acylation and palladium-catalyzed cross-coupling reactions, and a discussion of its potential in the discovery of next-generation therapeutics, including metabotropic glutamate receptor 1 (mGluR1) antagonists.

Introduction: The Strategic Value of the Isothiazole Scaffold

The five-membered isothiazole ring, containing adjacent nitrogen and sulfur atoms, is a bioisostere of other five- and six-membered aromatic rings commonly found in bioactive molecules.[3] Its presence can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and influence its binding affinity to biological targets.[3] Isothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, antimicrobial, and anticancer properties.[1][4]

3-(Methoxymethyl)isothiazol-5-amine emerges as a particularly valuable precursor for several reasons:

  • Dual Functionality: The presence of a primary amino group at the 5-position and a methoxymethyl group at the 3-position provides two distinct points for chemical modification. The amino group is a key handle for forming amide, sulfonamide, and urea linkages, while the methoxymethyl group can influence solubility and metabolic stability.

  • Strategic Positioning of the Amino Group: The 5-amino substituent is well-suited for elaboration into a variety of functional groups that can interact with biological targets.

  • Commercial Availability: This precursor is commercially available, facilitating its use in drug discovery programs.[2]

This guide will provide researchers with the necessary protocols and scientific rationale to effectively utilize 3-(methoxymethyl)isothiazol-5-amine in their synthetic campaigns.

Physicochemical Properties of 3-(Methoxymethyl)isothiazol-5-amine

A thorough understanding of the precursor's properties is essential for reaction optimization and handling.

PropertyValueSource
Molecular Formula C₅H₈N₂OS[2]
Molecular Weight 144.20 g/mol [2]
IUPAC Name 3-(methoxymethyl)isothiazol-5-amine[2]
Appearance Solid or liquid (depending on purity)[2]
Solubility Soluble in polar solvents such as methanol.[2]
Stability Stable under normal conditions; sensitive to strong oxidizing agents.[2]

Synthetic Methodologies and Protocols

The primary amino group of 3-(methoxymethyl)isothiazol-5-amine is a versatile functional handle for the construction of diverse molecular architectures. We present detailed protocols for two of the most fundamental and widely used transformations in medicinal chemistry: N-acylation and Suzuki-Miyaura cross-coupling.

N-Acylation: Forging the Amide Bond

The formation of an amide bond via N-acylation is a cornerstone of drug synthesis. This reaction allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

Causality Behind Experimental Choices: The choice of coupling reagent and conditions is critical for achieving high yields and purity while minimizing side reactions and racemization (if chiral carboxylic acids are used).

  • Coupling Reagents: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) are widely used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine.[5] This method is mild and often prevents racemization of chiral centers.

  • Base: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is typically added to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) are commonly used to prevent hydrolysis of the activated acid intermediate.

Workflow for N-Acylation:

N_Acylation_Workflow Precursor 3-(Methoxymethyl)isothiazol-5-amine Reaction Stir at RT, 2-12 h Precursor->Reaction Acid Carboxylic Acid (R-COOH) Acid->Reaction Coupling_Reagents EDC, HOBt, DIPEA Coupling_Reagents->Reaction Solvent Anhydrous DCM Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Acylated Product Purification->Product

Caption: General workflow for the N-acylation of 3-(methoxymethyl)isothiazol-5-amine.

Detailed Protocol: Synthesis of a Hypothetical mGluR1 Antagonist Precursor

This protocol describes the synthesis of an N-acylated derivative, a key structural motif found in potent mGluR1 antagonists.[1]

Materials:

  • 3-(Methoxymethyl)isothiazol-5-amine (1.0 eq)

  • (1R,2R)-2-Methylcyclopropanecarboxylic acid (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DCM

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

  • To a solution of (1R,2R)-2-methylcyclopropanecarboxylic acid (1.1 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add 3-(methoxymethyl)isothiazol-5-amine (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and EtOAc to afford the pure N-acylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

To utilize 3-(methoxymethyl)isothiazol-5-amine in Suzuki-Miyaura cross-coupling reactions, it must first be converted to a halide (e.g., a bromide or iodide). This is a common strategy in medicinal chemistry to enable the introduction of aryl or heteroaryl groups.

Workflow for Halogenation and Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_0 Step 1: Halogenation cluster_1 Step 2: Suzuki-Miyaura Coupling Precursor 3-(Methoxymethyl)isothiazol-5-amine Halogenation_Reagents e.g., Sandmeyer Reaction Precursor->Halogenation_Reagents Halogenated_Intermediate 5-Bromo-3-(methoxymethyl)isothiazole Halogenation_Reagents->Halogenated_Intermediate Coupling_Reaction Heat (80-120 °C) Halogenated_Intermediate->Coupling_Reaction Boronic_Acid Arylboronic Acid (Ar-B(OH)₂) Boronic_Acid->Coupling_Reaction Catalyst_System Pd Catalyst, Ligand, Base Catalyst_System->Coupling_Reaction Solvent_System Dioxane/Water Solvent_System->Coupling_Reaction Coupled_Product 5-Aryl-3-(methoxymethyl)isothiazole Coupling_Reaction->Coupled_Product

Caption: A two-step workflow for the synthesis of 5-aryl-3-(methoxymethyl)isothiazoles.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure adaptable for the coupling of the corresponding 5-bromo-3-(methoxymethyl)isothiazole with various arylboronic acids.

Materials:

  • 5-Bromo-3-(methoxymethyl)isothiazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-3-(methoxymethyl)isothiazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-(methoxymethyl)isothiazole.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation of Synthesized Compounds

Following synthesis and purification, the novel compounds should be evaluated for their biological activity. The specific assays will depend on the therapeutic target. For the hypothetical mGluR1 antagonists, a functional assay measuring changes in intracellular calcium levels in cells expressing the receptor would be appropriate.

General Protocol for an in vitro Enzyme Inhibition Assay (Example: Kinase Inhibition)

Materials:

  • Purified kinase enzyme

  • Kinase substrate (e.g., a peptide)

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Assay buffer

  • Phosphocellulose paper or other capture medium

  • Scintillation counter

Procedure:

  • Prepare a dilution series of the inhibitor compounds in the assay buffer.

  • In a microplate, combine the kinase, its substrate, and the inhibitor at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time.

  • Stop the reaction (e.g., by adding a strong acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate.

  • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Conclusion

3-(Methoxymethyl)isothiazol-5-amine is a high-potential precursor for the synthesis of novel, biologically active molecules. Its dual functionality allows for the creation of diverse chemical libraries through well-established synthetic transformations like N-acylation and Suzuki-Miyaura cross-coupling. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the chemical space around this versatile isothiazole scaffold, paving the way for the discovery of new therapeutic agents.

References

  • Regiec, A., Machoń, Z., Miedzybrodzki, R., & Szymaniec, S. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-413. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]

  • Medwin Publishers. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). Available at: [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Chemicool. (n.d.). Suzuki Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Lindsley, C. W., et al. (2012). 3-Phenyl-5-isothiazole carboxamides with potent mGluR1 antagonist activity. Bioorganic & Medicinal Chemistry Letters, 22(7), 2499-2503. Available at: [Link]

Sources

Application

Application Note: A Robust, Validated HPLC-UV Method for the Analysis of 3-(Methoxymethyl)isothiazol-5-amine

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(Methoxym...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(Methoxymethyl)isothiazol-5-amine. As a key heterocyclic building block in medicinal chemistry, ensuring its purity and stability is critical.[1] The inherent polarity of this amine-containing compound presents an analytical challenge, often leading to poor retention on traditional C18 columns.[2][3] This guide provides a comprehensive walkthrough of the method development strategy, from initial column and mobile phase screening to full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5] The final method utilizes a polar-endcapped C18 column with a phosphate buffer and an acetonitrile gradient, offering excellent peak shape, resolution, and sensitivity for its intended purpose in research and quality control environments.

Introduction and Analyte Properties

3-(Methoxymethyl)isothiazol-5-amine is an organic heterocyclic compound belonging to the isothiazole family.[1] These structures are of significant interest in drug discovery due to their diverse biological activities.[1][6] The accurate quantification of this compound is essential for reaction monitoring, purity assessment of starting materials, and stability studies in drug development.

The primary analytical challenge stems from the compound's physicochemical properties. The presence of a primary amine and an ether linkage imparts significant polarity, which can result in insufficient retention on conventional non-polar stationary phases.[2][7] The basic nature of the amine group necessitates careful control of the mobile phase pH to ensure consistent ionization, which is critical for achieving reproducible retention times and symmetrical peak shapes.

Table 1: Physicochemical Properties of 3-(Methoxymethyl)isothiazol-5-amine

PropertyValueSource
Structure Chemical structure of 3-(Methoxymethyl)isothiazol-5-amineEvitaChem[1]
IUPAC Name 3-(methoxymethyl)-1,2-thiazol-5-amineEvitaChem[1]
Molecular Formula C₅H₈N₂OSEvitaChem[1]
Molecular Weight 144.20 g/mol EvitaChem[1]
Predicted Polarity High; Soluble in polar solventsEvitaChem[1]

Method Development Strategy: A Rationale-Driven Approach

The goal was to develop a robust RP-HPLC method capable of retaining and resolving 3-(Methoxymethyl)isothiazol-5-amine from the solvent front and potential impurities. The development process was systematic, focusing on the logical selection and optimization of key chromatographic parameters.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Polar, Basic Amine) Column Column Selection (Polar-Endcapped C18) Analyte->Column Informed by Polarity MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH 3 vs. 7) Column->MobilePhase Gradient Gradient Optimization (Adjust Slope for Retention) MobilePhase->Gradient Initial Conditions Set Wavelength Wavelength Selection (PDA Scan for λmax) Gradient->Wavelength FinalMethod Final Optimized Method Wavelength->FinalMethod Method Lock-down

Figure 1: HPLC Method Development Workflow
Column Selection

Standard C18 columns often exhibit poor retention for polar compounds. To overcome this, an Agilent ZORBAX SB-C18 column (4.6 x 150 mm, 5 µm) was selected. This stable-bond column is designed for good performance and long life at low pH, which is often advantageous for the analysis of basic compounds. Its chemistry provides a good starting point for retaining moderately polar analytes like the target compound.

Mobile Phase Optimization
  • pH and Buffer Selection: The primary amine in the analyte is basic. To ensure it is consistently protonated (as -NH₃⁺) and to promote retention while avoiding peak tailing, a low-pH mobile phase is ideal. An aqueous mobile phase buffered to pH 3.0 with 20 mM potassium phosphate monobasic was chosen. This pH is well below the likely pKa of the amine, ensuring a stable, cationic form of the analyte.

  • Organic Modifier: Acetonitrile (ACN) was selected over methanol due to its lower viscosity and lower UV cutoff wavelength, which generally provides better resolution and baseline stability.

  • Gradient Elution: A gradient elution was developed to ensure the analyte elutes with a good peak shape (k' between 2 and 10) and to resolve it from any faster- or slower-eluting impurities. The initial gradient was run from 5% to 95% ACN over 20 minutes. This was then optimized to a shorter, more focused gradient after determining the approximate elution time of the analyte.

Detection Wavelength

A photodiode array (PDA) detector was used to scan the analyte from 190 to 400 nm. The UV spectrum showed a significant absorbance maximum (λmax) at 278 nm . This wavelength was selected for quantification as it provides excellent sensitivity for the isothiazole chromophore while minimizing interference from the mobile phase. This is consistent with the absorbance maxima observed for other isothiazolinone derivatives.[8]

Experimental Protocols

Instrumentation and Final Chromatographic Conditions

Table 2: Final Optimized HPLC Method Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Agilent ZORBAX SB-C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM KH₂PO₄ in Water, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 10% B to 70% B over 10 min; 70% to 95% B over 2 min; Hold at 95% B for 2 min; Return to 10% B over 1 min; Equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 278 nm
Run Time 20 minutes (including equilibration)
Protocol 1: Preparation of Solutions

1. Mobile Phase A (20 mM KH₂PO₄, pH 3.0): a. Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water. b. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid (H₃PO₄). c. Filter the solution through a 0.45 µm nylon membrane filter.

2. Diluent: a. Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

3. Standard Stock Solution (1.0 mg/mL): a. Accurately weigh approximately 25 mg of 3-(Methoxymethyl)isothiazol-5-amine reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

4. Working Standard and Sample Solutions: a. Prepare working standard solutions for the calibration curve by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. b. For unknown samples, accurately weigh the material and prepare a solution in the diluent to achieve a final concentration within the calibration range (target ~50 µg/mL).

Method Validation

The optimized method was validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][9] The validation assessed specificity, linearity, accuracy, precision, limits of detection (LOD) and quantitation (LOQ), and robustness.

ValidationWorkflow cluster_0 Method Performance Verification Method Optimized HPLC Method Specificity Specificity (Peak Purity, Resolution) Method->Specificity Linearity Linearity & Range (R² > 0.999) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (%RSD) Method->Precision Limits LOD & LOQ (S/N Ratio) Method->Limits Robustness Robustness (Small Variations) Method->Robustness Validated Validated Method (Fit for Purpose) Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Limits->Validated Robustness->Validated

Figure 2: ICH-Guided Method Validation Workflow
System Suitability

System suitability was established by injecting five replicate injections of a 50 µg/mL standard solution. The results confirmed the system was operating correctly.

Table 3: System Suitability Results

ParameterAcceptance CriteriaResultStatus
Tailing Factor (T) T ≤ 2.01.15Pass
Theoretical Plates (N) N > 20008500Pass
%RSD of Retention Time ≤ 1.0%0.21%Pass
%RSD of Peak Area ≤ 2.0%0.45%Pass
Specificity

Specificity was demonstrated by analyzing a blank (diluent), a standard solution, and a sample solution spiked with known related impurities. The chromatograms showed no interfering peaks at the retention time of the analyte, and the PDA detector confirmed peak purity. The analyte peak was well-resolved from all other components.

Linearity and Range

Linearity was assessed over a concentration range of 1 µg/mL to 100 µg/mL. The calibration curve showed excellent linearity.

Table 4: Linearity Results

ParameterResult
Range 1.0 - 100.2 µg/mL
Regression Equation y = 45210x + 1530
Correlation Coefficient (R²) 0.9998
Accuracy and Precision

Accuracy was determined by spike recovery at three concentration levels (80%, 100%, and 120% of the target concentration). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) at the 100% level.

Table 5: Summary of Accuracy and Precision Data

LevelAccuracy (% Recovery)Precision (%RSD, n=6)
80% (40 µg/mL) 99.5%-
100% (50 µg/mL) 100.8%Repeatability: 0.55%
Intermediate: 0.89%
120% (60 µg/mL) 101.2%-
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise (S/N) ratio of serially diluted standard solutions.

  • LOD: 0.3 µg/mL (S/N ≈ 3:1)

  • LOQ: 1.0 µg/mL (S/N ≈ 10:1)

Robustness

The method's robustness was tested by introducing small, deliberate variations to critical parameters. The system suitability parameters remained within acceptance criteria for all variations, demonstrating the method's reliability.

Table 6: Robustness Study Results

Parameter VariedResultImpact on System Suitability
Flow Rate ± 0.1 mL/minPass
Column Temperature ± 2 °CPass
Mobile Phase pH ± 0.2 unitsPass

Conclusion

The HPLC-UV method described in this application note is a robust, sensitive, and reliable procedure for the quantitative analysis of 3-(Methoxymethyl)isothiazol-5-amine. The systematic development approach, particularly the selection of a low-pH mobile phase and a suitable polar-endcapped column, successfully addressed the challenges associated with the analyte's polarity. The method has been thoroughly validated according to ICH guidelines and is deemed fit for its intended purpose in quality control and research environments.

References

  • Resolian. (2025, December 3). HPLC-UV Method Development for Highly Polar Impurities.
  • EvitaChem. Buy 3-(Methoxymethyl)isothiazol-5-amine (EVT-13809385).
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Sigma-Aldrich. Developing HPLC Methods.
  • PubChem - NIH. 3-(Methoxymethyl)-1,1-dioxo-1,2-thiazol-5-amine.
  • MDPI. (2022, August 11). Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures.
  • PMC. (2025, May 30). Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
  • ResearchGate. Analytical methods for isothiazolinones determination in different products.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • ResearchGate. Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.
  • ResearchGate. Absorbance, Extinction Coefficient (ε), and Emission Wavelengths of Listed Compounds.

Sources

Method

Application Notes &amp; Protocols for the Amidation of 3-(Methoxymethyl)isothiazol-5-amine

Abstract This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective amidation of 3-(methoxymethyl)isothiazol-5-amine. Amide bond formation is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective amidation of 3-(methoxymethyl)isothiazol-5-amine. Amide bond formation is a cornerstone of medicinal chemistry, and the successful acylation of heteroaromatic amines like the target compound is critical for the synthesis of novel pharmaceutical candidates.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering a selection of robust, validated protocols. We detail methodologies ranging from classic carbodiimide-mediated couplings to the use of high-efficiency uronium salt-based reagents, ensuring applicability to a wide array of carboxylic acid substrates. Each protocol includes step-by-step instructions, mechanistic insights, and expert commentary to navigate potential challenges, such as the moderate nucleophilicity of the isothiazole amine.

Introduction: The Significance of Isothiazole Amides

The isothiazole ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with diverse biological activities.[4] The amine functionality at the 5-position of 3-(methoxymethyl)isothiazol-5-amine serves as a crucial synthetic handle for generating libraries of amide derivatives. These amides are explored for their potential as enzyme inhibitors, receptor modulators, and other therapeutic agents.

The formation of an amide bond, while one of the most frequently performed reactions in drug discovery, is not without its challenges.[5][6] The reaction requires the activation of a carboxylic acid to overcome the high energy barrier of direct condensation with an amine. The nucleophilicity of the amine is a key determinant of reaction success. Heteroaromatic amines, such as 3-(methoxymethyl)isothiazol-5-amine, can exhibit reduced reactivity compared to aliphatic amines due to the electron-withdrawing nature of the heterocyclic ring. Therefore, the choice of coupling reagent and reaction conditions is paramount for achieving high yields and purity.

This application note provides three reliable protocols for the amidation of 3-(methoxymethyl)isothiazol-5-amine, tailored for different scenarios and substrate complexities.

Core Principles of Amide Bond Formation

The fundamental strategy for amide synthesis involves the activation of the carboxylic acid's carbonyl group, transforming the hydroxyl into a better leaving group. This facilitates nucleophilic attack by the amine. The general workflow is depicted below.

Caption: General workflow for amide bond formation.

The choice of activating reagent dictates the nature of the "Activated Intermediate" and the overall efficiency of the reaction. Common classes of reagents include carbodiimides (e.g., EDC), and uronium/aminium salts (e.g., HATU), which offer distinct advantages in terms of reactivity and side-product profiles.[5]

Comparative Overview of Amidation Protocols

The following table summarizes the key features of the protocols detailed in this guide, allowing for an informed selection based on the specific requirements of the synthesis.

FeatureProtocol 1: EDC/HOBt CouplingProtocol 2: HATU CouplingProtocol 3: Acid Chloride Acylation
Coupling Reagent EDC (Water-soluble carbodiimide)HATU (Uronium salt)(COCl)₂ or SOCl₂ (to form acid chloride)
Additive HOBt (Suppresses side reactions)None required (built-in)None required
Base Non-nucleophilic base (DIPEA, Et₃N)Non-nucleophilic base (DIPEA, 2,4,6-collidine)Stoichiometric base (Pyridine, Et₃N)
Solvent Aprotic (DCM, DMF, CH₃CN)Aprotic (DMF, NMP, CH₃CN)Aprotic (DCM, THF)
Temperature 0 °C to Room TemperatureRoom Temperature0 °C to Room Temperature
Pros Cost-effective, common, easy workupHigh efficiency, fast, good for difficult couplingsRobust, inexpensive reagents, high yielding
Cons Can be sluggish for unreactive partnersExpensive, potential for guanidinium side productRequires extra step, harsh, limited functional group tolerance

Detailed Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

Principle: This is a widely used and reliable method for a broad range of substrates. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] However, this intermediate can rearrange into a stable N-acylurea byproduct. 1-Hydroxybenzotriazole (HOBt) is added to trap the O-acylisourea, forming an HOBt-active ester that is less prone to side reactions and reacts cleanly with the amine. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the HOBt and the acid salt.

G Acid R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt (fast) N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement (slow) HOBt HOBt Amide Amide Product HOBt_ester->Amide + Ar-NH2 DCU Soluble Urea Byproduct Amine Ar-NH2

Caption: Mechanism of EDC/HOBt mediated coupling.

Materials and Reagents:

  • 3-(Methoxymethyl)isothiazol-5-amine

  • Carboxylic acid of interest

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in an appropriate volume of anhydrous solvent (e.g., DCM or DMF, to a concentration of ~0.1-0.2 M).

  • Add 3-(methoxymethyl)isothiazol-5-amine (1.0-1.1 eq) and HOBt (1.2 eq) to the solution.

  • Add DIPEA (2.5-3.0 eq) to the mixture and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with additional DCM or Ethyl Acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) to afford the pure amide.

Expert Insights:

  • For electron-deficient or sterically hindered amines, adding a catalytic amount of DMAP (4-dimethylaminopyridine, ~0.1 eq) can sometimes accelerate the reaction, though it can increase the risk of racemization with chiral acids.[5]

  • If the reaction is sluggish in DCM, switching to a more polar aprotic solvent like DMF can improve solubility and reaction rates.

  • The aqueous workup effectively removes the water-soluble urea byproduct from EDC and excess reagents.

Protocol 2: High-Efficiency HATU Mediated Coupling

Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective uronium salt-based coupling reagent. It reacts with the carboxylic acid to form an activated ester that is even more reactive than the HOBt ester, making it ideal for challenging substrates, including electron-deficient heteroaromatic amines.[1][6] The reaction mechanism involves the formation of a highly reactive OAt-active ester.

G Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate + Base Base Base (DIPEA) OAt_ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU HATU HATU Amide Amide Product OAt_ester->Amide + Ar-NH2 (fast) Amine Ar-NH2

Caption: Simplified mechanism of HATU activation.

Materials and Reagents:

  • 3-(Methoxymethyl)isothiazol-5-amine

  • Carboxylic acid of interest

  • HATU

  • DIPEA or 2,4,6-Collidine

  • Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP)

  • Standard work-up and purification reagents as in Protocol 1.

Step-by-Step Methodology:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add 3-(methoxymethyl)isothiazol-5-amine (1.0 eq) to the solution.

  • Add DIPEA (3.0 eq). Stir the mixture for 2-3 minutes.

  • Add HATU (1.1 eq) in a single portion at room temperature. The solution may turn yellow.

  • Stir the reaction at room temperature for 1-6 hours. Monitor progress by TLC or LC-MS. These reactions are often complete much faster than EDC couplings.

  • Work-up: a. Dilute the reaction mixture with a large volume of Ethyl Acetate. b. Wash thoroughly with water (3-4x) to remove DMF and other water-soluble components. c. Follow with a wash of saturated aqueous NaHCO₃ and then brine. d. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography.

Expert Insights:

  • HATU is particularly effective for coupling N-protected amino acids with minimal racemization.[7]

  • The order of addition is important. Pre-mixing the acid, amine, and base before adding HATU is generally recommended to minimize the potential for HATU to react with the amine directly.

  • Due to the high reactivity, reactions can often be run at room temperature without the need for initial cooling.

Protocol 3: Acylation via Acid Chloride

Principle: This is a classic and powerful method for amide bond formation. The carboxylic acid is first converted to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The isolated or in-situ generated acid chloride then reacts rapidly with the amine in the presence of a stoichiometric amount of base (like pyridine or Et₃N) to neutralize the HCl byproduct.

Materials and Reagents:

  • Carboxylic acid of interest

  • Oxalyl chloride or Thionyl chloride

  • Catalytic amount of DMF (for oxalyl chloride)

  • Anhydrous DCM or THF

  • 3-(Methoxymethyl)isothiazol-5-amine

  • Pyridine or Triethylamine (Et₃N)

  • Standard work-up and purification reagents.

Step-by-Step Methodology:

Part A: Formation of the Acid Chloride

  • Place the carboxylic acid (1.0 eq) in a dry flask under an inert atmosphere.

  • Add anhydrous DCM and a catalytic drop of DMF (if using oxalyl chloride).

  • Cool the mixture to 0 °C.

  • Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) dropwise. Vigorous gas evolution (CO, CO₂, HCl or SO₂, HCl) will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is often used directly in the next step.

Part B: Amidation

  • Dissolve 3-(methoxymethyl)isothiazol-5-amine (1.0 eq) and a base like triethylamine (2.0 eq) or pyridine in anhydrous DCM in a separate flask.

  • Cool this amine solution to 0 °C.

  • Dissolve the crude acid chloride from Part A in a small amount of anhydrous DCM.

  • Add the acid chloride solution dropwise to the stirring amine solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 1. The aqueous wash is essential to remove the amine hydrochloride salt formed during the reaction.

Expert Insights:

  • This method is not suitable for substrates with functional groups sensitive to strong electrophiles or acidic conditions (e.g., certain protecting groups).

  • Thionyl chloride and oxalyl chloride are hazardous and must be handled with care in a fume hood.

  • Ensuring the acid chloride is free of excess activating reagent before adding it to the amine is crucial for obtaining a clean product.

References

  • Biocatalytic Heteroaromatic Amide Formation in Water Enabled by a Catalytic Tetrad and Two Access Tunnels. ACS Catalysis.
  • Cobalt-Catalyzed Amide Bond Formation from Esters and Amines. ACS Publications.
  • NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor. Oxford Academic.
  • 3-(Methoxymethyl)isothiazol-5-amine (EVT-13809385). EvitaChem.
  • nBu4NI-catalyzed unexpected amide bond formation between aldehydes and aromatic tertiary amines. RSC Publishing.
  • A green chemistry perspective on catalytic amide bond formation. SciSpace.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Chemistry Portal.
  • Synthesis of amides from aldehydes and amines via C-H bond activation. IRIS Repository.
  • Synthesis of some Amide derivatives and their Biological activity. ResearchGate.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N cleavage. Royal Society of Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES. HETEROCYCLES.
  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate.
  • N-Acylation Reactions of Amines. ResearchGate.
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting degradation of 3-(Methoxymethyl)isothiazol-5-amine during storage

Title: Technical Support Center: Troubleshooting the Degradation of 3-(Methoxymethyl)isothiazol-5-amine Welcome to the Application Science Technical Support Center. As researchers working with complex heterocyclic buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting the Degradation of 3-(Methoxymethyl)isothiazol-5-amine

Welcome to the Application Science Technical Support Center. As researchers working with complex heterocyclic building blocks, you are likely aware that 3-(Methoxymethyl)isothiazol-5-amine presents unique storage and handling challenges. This compound features three distinct reactive centers: an electron-rich 5-amine group, an alkaline-sensitive isothiazole ring, and an acid-labile methoxymethyl (MOM) ether.

This guide is designed to bridge the gap between theoretical chemical stability and practical laboratory workflows. By understanding the specific causality behind degradation pathways, you can implement self-validating protocols to ensure the integrity of your stock materials.

Mechanistic Overview of Degradation

Before addressing specific symptoms, it is critical to understand why this compound degrades. The degradation is not random; it is highly deterministic based on the environmental stressor applied.

DegradationPathways Center 3-(Methoxymethyl)isothiazol-5-amine Deg1 3-(Hydroxymethyl)isothiazol-5-amine + Formaldehyde Center->Deg1 Acidic Moisture (MOM Cleavage) Deg2 Ring-Opened Products (Thioacrylamides) Center->Deg2 Alkaline pH / Nucleophiles (Ring Cleavage) Deg3 Oxidized Dimers (Azo/Nitroso Species) Center->Deg3 O2 / UV Light (Amine Oxidation)

Caption: Mechanistic degradation pathways of 3-(Methoxymethyl)isothiazol-5-amine.

Troubleshooting Guide (FAQs)

Q1: My stored powder has turned from a pale yellow to a dark brown, sticky residue. What happened, and how do I prevent it? The Causality: This is the hallmark of amine oxidation and photolytic degradation. The 5-amine group is highly susceptible to radical-mediated oxidation when exposed to atmospheric oxygen and UV light, eventually forming highly conjugated (and deeply colored) azo or nitroso dimers. Concurrently, the isothiazole ring can undergo photolysis[1]. The Fix: Solid stocks must be stored in amber glass vials to block UV radiation. Crucially, the vial must be purged with an inert gas (Argon is preferred over Nitrogen as it is heavier and blankets the solid) to displace oxygen before sealing. Store at -20°C.

Q2: My HPLC analysis shows a new, early-eluting peak, and my downstream reactions are failing. What is this impurity? The Causality: You are observing the acid-catalyzed cleavage of the methoxymethyl (MOM) ether. While MOM groups are robust against bases and nucleophiles, they are highly labile to trace acids and moisture[2][3]. The cleavage yields 3-(hydroxymethyl)isothiazol-5-amine and formaldehyde. Even the slight acidity of ambient atmospheric moisture dissolving into the solid over time is enough to trigger this hydrolysis. The Fix: Ensure strictly anhydrous storage conditions. Store the primary container inside a secondary desiccator cabinet or a sealed bag with active desiccant. When preparing solutions, avoid unpassivated glassware that may harbor acidic residues.

Q3: I prepared a stock solution in a slightly basic buffer (pH 9.0) for an assay, but it lost biological activity within 48 hours. Why? The Causality: Base-catalyzed isothiazole ring opening. While the MOM ether is perfectly stable in alkaline conditions, the isothiazole ring itself is highly sensitive to hydroxide ions and other nucleophiles. At pH levels above 8.5, the five-membered heterocyclic ring undergoes rapid nucleophilic attack and opens, forming inactive thioacrylamide derivatives[1][4]. The Fix: Never store this compound in alkaline aqueous solutions. If an aqueous stock is required, buffer it to a slightly acidic or neutral pH (pH 5.5 – 7.0), where isothiazolones exhibit maximum stability[4]. Ideally, prepare aqueous solutions immediately prior to the assay.

Quantitative Stability Data

To facilitate risk assessment during your experimental design, the following table summarizes the degradation kinetics of 3-(Methoxymethyl)isothiazol-5-amine under various conditions.

Storage ConditionAtmosphereContainer TypeEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
25°C, Ambient HumidityAirClear Glass~14 DaysAmine Oxidation & MOM Cleavage
25°C, Aqueous Buffer (pH 9.0)AirGlass Vial~2-3 DaysIsothiazole Ring Opening[4]
4°C, AnhydrousAirAmber Glass~6 MonthsSlow Amine Oxidation
-20°C, Anhydrous Argon Amber Glass > 2 Years None Detected (Optimal)

Self-Validating Experimental Protocols

As a best practice, you should never assume the integrity of a stored aliquot. The following protocols provide a self-validating system to verify purity and recover degraded material safely.

ValidationWorkflow Start Retrieve Aliquot (-20°C, Argon) Visual Visual Inspection (Color change?) Start->Visual HPLC HPLC-UV Analysis (Neutral Buffer) Visual->HPLC Decision Purity > 98%? HPLC->Decision Proceed Proceed to Assay Decision->Proceed Yes Repurify Repurify (Silica Plug) Decision->Repurify No

Caption: Self-validating quality control workflow for stored aliquots prior to use.

Protocol 1: HPLC-UV Validation of Stock Purity

Expert Insight: Standard reverse-phase HPLC methods often use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in the mobile phase. Do not use acidic modifiers for this compound. The acidity of TFA will cause on-column cleavage of the MOM group during the run, leading to false-positive degradation results[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the stored compound in 1.0 mL of anhydrous, HPLC-grade Acetonitrile. Vortex gently until fully dissolved.

  • Mobile Phase Preparation: Prepare Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (adjusted to pH 6.8). Prepare Mobile Phase B: 100% Acetonitrile. This neutral buffer prevents acid-catalyzed MOM cleavage during analysis.

  • Chromatographic Conditions: Use a standard C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Mobile Phase B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm.

  • Data Interpretation: The intact 3-(Methoxymethyl)isothiazol-5-amine will elute as the major peak. An early-eluting peak indicates MOM cleavage (increased polarity from the exposed hydroxyl group). Late-eluting, broad peaks indicate oxidized dimers.

Protocol 2: Repurification of Degraded Stock via Flash Chromatography

If purity falls below 98%, the compound must be repurified. Because the MOM group is acid-sensitive, standard silica gel (which is inherently slightly acidic) can induce degradation during purification.

Step-by-Step Methodology:

  • Column Neutralization: Slurry standard silica gel (230-400 mesh) in Hexanes containing 1% Triethylamine (Et 3​ N). Pack the column. The Et 3​ N neutralizes the acidic silanol groups on the silica, protecting the MOM ether[3].

  • Sample Loading: Dissolve the degraded stock in a minimal volume of Dichloromethane (DCM) and load it carefully onto the neutralized silica bed.

  • Elution: Elute using a gradient of Hexanes to Ethyl Acetate (typically 80:20 to 50:50, depending on TLC optimization). The oxidized dimers will generally stick to the baseline, while the cleaved alcohol will elute significantly later than the target compound.

  • Recovery: Combine the pure fractions and concentrate under reduced pressure. Critical: Keep the water bath temperature below 30°C to prevent thermal degradation of the concentrated amine.

  • Storage: Immediately purge the flask with Argon, transfer to an amber vial, and store at -20°C.

References

  • Organic Chemistry Portal. "MOM Ethers - Stability and Deprotection." Available at: [Link]

  • Silva, V., et al. "Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles." PMC - NIH. Available at: [Link]

  • Barman, B. "The effects of pH on the degradation of isothiazolone biocides." ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 3-(Methoxymethyl)isothiazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex solvation dynamics of 3-(Methoxymethyl)is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex solvation dynamics of 3-(Methoxymethyl)isothiazol-5-amine .

Because this molecule features a primary amine attached to a heteroaromatic isothiazole ring, its solubility is heavily dictated by intermolecular hydrogen bonding and pH-dependent ionization[1][2]. This guide moves beyond basic "trial and error" to provide mechanistic troubleshooting and self-validating protocols.

Physicochemical & Solvation Profiling

Understanding the quantitative properties of your solvent relative to the compound's functional groups is the first step in predicting solubility. The table below summarizes the solvation profile based on solvent dielectric constants (polarity) and hydrogen-bonding capabilities.

Property / SolventQuantitative ValueSolvation Mechanism & Impact
Molecular Weight 144.20 g/mol Small molecular size generally favors solvation once the crystal lattice energy is overcome.
Functional Groups -NH₂, -CH₂OCH₃, IsothiazoleStrong H-bond donors/acceptors; prone to forming rigid crystalline networks[1].
DMSO (Polar Aprotic) Dielectric Const: 46.7High Solubility: High polarity effectively disrupts intermolecular H-bonds[2].
Methanol (Polar Protic) Dielectric Const: 32.7High Solubility: Competes for H-bonding with the primary amine, breaking the lattice.
Dichloromethane (DCM) Dielectric Const: 8.9Moderate/Low Solubility: Insufficient polarity; requires co-solvents to solvate the free base.
Toluene (Non-Polar) Dielectric Const: 2.4Very Low Solubility: Cannot participate in H-bonding; requires lipophilic protecting groups.
Water (Aqueous) Dielectric Const: 80.1pH-Dependent: Highly soluble as a protonated salt; insoluble as a neutral free base[3].

Diagnostic Troubleshooting Workflow

Use the decision tree below to rapidly identify the correct intervention based on your target solvent system.

SolubilityWorkflow Start Solubility Issue Detected: 3-(Methoxymethyl)isothiazol-5-amine Polar Target: Polar Solvent (e.g., DMSO, MeOH) Start->Polar NonPolar Target: Non-Polar Solvent (e.g., DCM, Toluene) Start->NonPolar HeatSon Apply Gentle Heat (40°C) & Sonication Polar->HeatSon Insoluble CoSolvent Add Polar Co-solvent (e.g., 2-5% MeOH in DCM) NonPolar->CoSolvent Insoluble AcidBase Check Salt Form (Free-base for organics) HeatSon->AcidBase Still Insoluble Success Compound Solubilized Proceed to Experiment HeatSon->Success Soluble AcidBase->Success Protect Mask Amine H-Bonding (e.g., Boc Protection) CoSolvent->Protect Still Insoluble CoSolvent->Success Soluble Protect->Success

Diagnostic workflow for troubleshooting 3-(Methoxymethyl)isothiazol-5-amine solubility.

Troubleshooting FAQs: Mechanistic Solutions

Q1: Why does 3-(Methoxymethyl)isothiazol-5-amine form a cloudy suspension in dichloromethane (DCM) or chloroform, even at low concentrations?

  • Causality: The primary amine group (-NH₂) forms strong intermolecular hydrogen bonds with adjacent molecules, creating a highly stable crystal lattice. Moderately polar halogenated solvents like DCM lack the hydrogen-bond acceptor/donor capacity to disrupt this lattice[1][4].

  • Solution: Introduce a polar protic co-solvent. Adding 1% to 5% (v/v) Methanol (MeOH) to your DCM will actively compete for the amine's hydrogen bonds, breaking the lattice and allowing the compound to fully solvate.

Q2: I am preparing a 50 mM stock solution in DMSO for high-throughput screening, but the compound is not fully dissolving. What is the mechanism of this failure, and how do I fix it?

  • Causality: Isothiazol-5-amines are thermodynamically highly soluble in DMSO[2]. If it is not dissolving, you are encountering a kinetic barrier. The activation energy required to break the initial crystalline aggregates of the pure solid is temporarily exceeding the solvation energy at room temperature.

  • Solution: Utilize thermal and mechanical energy. Subject the vial to gentle sonication in a water bath at 35–40 °C for 10 minutes. Acoustic cavitation creates localized high temperatures and pressures that rapidly break apart solid aggregates without degrading the stable isothiazole core.

Q3: How can I extract this compound from an aqueous reaction mixture into an organic solvent like ethyl acetate?

  • Causality: Amines exhibit strict pH-dependent solubility. In acidic or neutral aqueous conditions, the amine is likely protonated (forming an ammonium salt), rendering it highly water-soluble and entirely insoluble in organic solvents[3].

  • Solution: Perform an acid-base extraction. Adjust the aqueous phase to a basic pH (pH > 9) using saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH. This deprotonates the amine, driving the equilibrium to the lipophilic free-base form, which readily partitions into ethyl acetate.

Q4: I need to run a reaction in a strictly non-polar solvent (e.g., Toluene), but the starting material won't dissolve. What are my options?

  • Causality: Toluene has a very low dielectric constant and cannot participate in hydrogen bonding, making it a poor solvent for polar heterocyclic amines[4].

  • Solution: If the amine is not the reactive center for your specific step, temporarily mask it using a protecting group (e.g., Boc or Cbz). A Boc-protected 3-(Methoxymethyl)isothiazol-5-amine lacks primary amine hydrogen bond donors and gains a bulky, lipophilic tert-butyl group, drastically increasing solubility in non-polar solvents.

Standard Operating Protocols (Self-Validating)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in visual cues will confirm whether the physicochemical manipulation was successful before you proceed to the next step.

Protocol 1: Acid-Base Mediated Free-Basing and Organic Extraction
  • Purpose: To convert insoluble amine salts into organic-soluble free bases.

  • Step 1: Suspend the insoluble 3-(Methoxymethyl)isothiazol-5-amine (suspected salt form) in 10 mL of deionized water.

  • Step 2: Slowly add 1M NaOH dropwise while stirring until the pH reaches 9–10 (verify with pH paper).

    • Self-Validation Check: The clear aqueous solution will suddenly become a cloudy, milky suspension as the lipophilic free base precipitates out of the water[3].

  • Step 3: Add 10 mL of Ethyl Acetate (EtOAc) and transfer the mixture to a separatory funnel.

  • Step 4: Shake vigorously, venting frequently, and allow the layers to separate.

    • Self-Validation Check: The cloudiness will completely disappear. The aqueous layer will turn clear, indicating the free base has successfully solvated into the upper organic (EtOAc) layer.

  • Step 5: Collect the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Co-Solvent Gradient Preparation for Column Chromatography
  • Purpose: To prevent on-column precipitation during silica gel purification.

  • Step 1: Dissolve the crude mixture in the minimum volume of DCM containing exactly 5% MeOH.

  • Step 2: Prepare the mobile phase: Start with 100% DCM to elute non-polar impurities.

  • Step 3: Load the sample onto the silica column.

  • Step 4: Elute using a step gradient: 100% DCM → 98:2 DCM:MeOH → 95:5 DCM:MeOH.

    • Self-Validation Check: Monitor the column visually. If a dense, opaque white band (precipitation) forms on the silica, the compound is crashing out due to a lack of H-bond disruption[4]. Immediately increase the MeOH concentration of your eluent by 2% to re-solubilize the band on the column.

References

  • Properties of amines | Organic Chemistry II Source: Lumen Learning URL
  • Buy 3-(Methoxymethyl)isothiazol-5-amine (EVT-13809385)
  • Amines salts are soluble in water but insoluble in organic solvent Source: Filo URL
  • Probing polarity structure–function relationships in amine–water mixtures Source: RSC Publishing URL

Sources

Troubleshooting

3-(Methoxymethyl)isothiazol-5-amine stability under acidic and basic conditions

Technical Support Center: 3-(Methoxymethyl)isothiazol-5-amine A Guide to Understanding and Troubleshooting Stability in Experimental Conditions Welcome to the technical support resource for 3-(methoxymethyl)isothiazol-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-(Methoxymethyl)isothiazol-5-amine

A Guide to Understanding and Troubleshooting Stability in Experimental Conditions

Welcome to the technical support resource for 3-(methoxymethyl)isothiazol-5-amine. This guide has been developed by our senior application scientists to provide researchers, chemists, and drug development professionals with in-depth insights and practical advice on the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding the stability of 3-(methoxymethyl)isothiazol-5-amine.

Q1: What is the general stability profile of 3-(methoxymethyl)isothiazol-5-amine?

A1: 3-(Methoxymethyl)isothiazol-5-amine is an aromatic heterocyclic compound. Generally, the isothiazole ring itself is relatively stable due to its aromatic character.[1] However, the overall stability of the molecule is significantly influenced by its substituents and the surrounding chemical environment, particularly pH and temperature.[2][3] While stable under neutral and dry conditions, it is susceptible to degradation in both acidic and basic aqueous media.

Q2: How does 3-(methoxymethyl)isothiazol-5-amine behave under acidic conditions?

A2: Under acidic conditions, the primary points of vulnerability are the methoxymethyl ether linkage and the isothiazole ring itself, especially with strong acids and elevated temperatures. The ether bond can undergo acid-catalyzed hydrolysis to yield 3-(hydroxymethyl)isothiazol-5-amine and methanol.[4] In very harsh acidic conditions (strong acid, high heat), the isothiazole ring can be forced open, leading to more complex degradation products.[5]

Q3: What degradation pathways are expected under basic conditions?

A3: Isothiazole derivatives, particularly isothiazolinones, are known to be less stable under alkaline conditions.[3][6] The primary degradation mechanism involves nucleophilic attack on the isothiazole ring, which can lead to ring-opening.[2] This process is often accelerated by increasing pH and temperature.[3] The methoxymethyl ether is generally more stable to base than to acid, but it is not completely immune to cleavage under strong basic conditions.

Q4: What are the likely degradation products I should be looking for?

A4: Based on the predicted degradation pathways, the primary products to monitor are:

  • Acidic Conditions: 3-(hydroxymethyl)isothiazol-5-amine (from ether cleavage).

  • Basic Conditions: Various ring-opened products resulting from nucleophilic attack by hydroxide ions. The exact structures can be complex and may require advanced analytical techniques like LC-MS/MS for full characterization.[7]

Q5: What are the recommended storage conditions for 3-(methoxymethyl)isothiazol-5-amine to ensure its long-term stability?

A5: To maximize shelf-life and prevent degradation, the compound should be stored in a cool, dry, and dark environment. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxidative degradation.[4] Keep it away from strong acids, bases, and oxidizing agents.

Troubleshooting Guide for Experimental Setbacks

Encountering unexpected results is a common part of research. This section provides a systematic approach to troubleshooting issues related to the stability of 3-(methoxymethyl)isothiazol-5-amine.

Observed Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram after acidic workup. The compound is degrading under the acidic conditions used for extraction or purification.Neutralize the sample immediately after the reaction or extraction. Consider using a milder acid or performing the procedure at a lower temperature. Ensure your HPLC method is validated to separate all potential degradation products.[4]
Low recovery of the compound after a reaction run under basic conditions. The compound has likely degraded due to the basic environment, especially if heat was applied. Isothiazolinones can decompose rapidly at pH >8.[3]If possible, switch to a non-basic catalyst or protecting group strategy. If basic conditions are unavoidable, minimize reaction time and temperature. Perform a small-scale time-course study to determine the rate of degradation under your specific conditions.
Inconsistent analytical results between sample preparations. The compound may be degrading in the sample vial, especially if dissolved in an unbuffered aqueous or protic solvent.Use a buffered diluent for your analytical samples, ideally around a neutral pH. Analyze samples as quickly as possible after preparation. If delays are unavoidable, store prepared samples at a reduced temperature (e.g., 4°C) for a limited time.

Experimental Protocols: Forced Degradation Studies

Forced degradation (or stress testing) is essential for understanding a molecule's intrinsic stability and for developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and quantified.[8][9]

Protocol 1: Acid-Induced Degradation

This protocol outlines a standard procedure for assessing stability in an acidic environment.

  • Preparation of Stock Solution: Prepare a stock solution of 3-(methoxymethyl)isothiazol-5-amine in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubation: Incubate the solution at 60°C.

  • Time-Point Sampling: Withdraw aliquots at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately cool the withdrawn aliquot to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide. This is a critical step to halt the degradation reaction.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze using a validated stability-indicating HPLC method.

Protocol 2: Base-Induced Degradation

This protocol details the procedure for evaluating stability under basic conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 3-(methoxymethyl)isothiazol-5-amine as described in the acid degradation protocol.

  • Basic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubation: Incubate the solution at 60°C.

  • Time-Point Sampling: Withdraw aliquots at regular intervals (e.g., 0, 1, 2, 4, and 8 hours). Degradation under basic conditions is often faster than under acidic conditions.[3]

  • Neutralization: Immediately cool the aliquot and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.

  • Analysis: Dilute the neutralized sample with the mobile phase and analyze by HPLC.

Recommended HPLC Method for Stability Analysis

A robust, stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.[10]

Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 20-30 minutes to elute both polar degradation products and the less polar parent compound.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 240 nm) and assess peak purity.
Injection Volume 10 µL

Visualizing Degradation Pathways and Workflows

To better illustrate the chemical transformations and experimental processes, we have provided the following diagrams.

G cluster_acid Acidic Conditions (H⁺, H₂O) cluster_base Basic Conditions (OH⁻, H₂O) A 3-(methoxymethyl)isothiazol-5-amine B 3-(hydroxymethyl)isothiazol-5-amine + Methanol A->B Ether Hydrolysis C 3-(methoxymethyl)isothiazol-5-amine D Complex Ring-Opened Products C->D Nucleophilic Attack & Ring Opening

Caption: Potential degradation pathways under acidic and basic stress.

G start Prepare 1 mg/mL Stock Solution stress Add Stressor (e.g., 0.1 M HCl or 0.1 M NaOH) start->stress incubate Incubate at Controlled Temperature (e.g., 60°C) stress->incubate sample Withdraw Aliquots at Defined Time Points incubate->sample neutralize Quench Reaction by Neutralization (Critical Step) sample->neutralize analyze Dilute and Analyze by Stability-Indicating HPLC neutralize->analyze end Evaluate Data & Determine Degradation Rate analyze->end

Caption: General workflow for a forced degradation study.

References

  • Nicolet, L., et al. (2021). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 26(4), 859. Available at: [Link]

  • Barman, B. G., & Preston, D. R. (1992). The effects of pH on the degradation of isothiazolone biocides. Biofouling, 6(4), 309-316. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]

  • Sonawane, S., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 10(4), 1-5. Available at: [Link]

  • de Oliveira, M. A., et al. (2021). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Ganapathy, D., & Ochslin, A. (1938). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 8(3), 191-197.
  • Request PDF. (n.d.). Isothiazoles. ResearchGate. Available at: [Link]

  • S komplett, C., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2338-2346. Available at: [Link]

  • ResearchGate. (n.d.). Analytical methods for isothiazolinones determination in different products. ResearchGate. Available at: [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396.
  • Kletskov, A. V., et al. (2020). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(02), 159-188.
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  • El-A'mma, A. G., et al. (2015). Stabilization of isothiazolones in aqueous compositions. U.S.
  • da Silva, A. F., et al. (2024). Theoretical and Experimental Study of the Stability of Thiamethoxam Under Different Environmental Conditions. Molecules, 29(21), 4994.
  • Jia, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 759-766.
  • S komplett, C., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2338-2346.
  • BenchChem. (n.d.). 2-Chloro-5-(methoxymethyl)thiazole stability under acidic and basic conditions. BenchChem.
  • Clark, J. (2004). Hydrolysing esters. Chemguide.
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  • Chemistry Stack Exchange. (2021). Why does ester hydrolysis occur in basic medium. Chemistry Stack Exchange.
  • Frère, J. M., et al. (1976). Stability of D-5,5-Dimethyl-A2-thiazoline-karboxylic Acid in Relation to Its Possible Occurrence As a Degradation Product of Pen. Journal of Biological Chemistry, 253(10), 3660-3665.
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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Benchmarking 3-(Methoxymethyl)isothiazol-5-amine Derivatives in Biological Assays

Introduction: The Isothiazole Scaffold in Modern Drug Discovery The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in medicinal chemistry.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isothiazole Scaffold in Modern Drug Discovery

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in diverse non-covalent interactions have led to its incorporation into a wide array of biologically active molecules, from approved drugs to promising investigational agents.[1][4] Derivatives of the isothiazole core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5][6]

Within this versatile chemical family, derivatives of 3-(Methoxymethyl)isothiazol-5-amine serve as critical building blocks for creating novel therapeutic candidates.[7] The strategic modification of this core structure allows for the fine-tuning of physicochemical properties and biological target specificity. However, this chemical diversity necessitates a systematic and rigorous approach to biological evaluation. This guide provides a comprehensive framework for benchmarking novel 3-(Methoxymethyl)isothiazol-5-amine derivatives, ensuring that researchers can generate robust, comparable data to drive informed decisions in the drug discovery pipeline.

The Rationale for a Multi-Assay Benchmarking Strategy

A single biological assay is insufficient to characterize the full potential and liability profile of a novel chemical entity. The isothiazole nucleus is known to interact with a wide range of biological targets.[4][8] Therefore, a well-designed benchmarking panel should interrogate multiple, mechanistically distinct biological activities. This approach not only identifies the primary therapeutic potential but also uncovers potential off-target effects, which are critical for predicting safety and selectivity.

This guide will focus on a curated selection of assays designed to probe key activities associated with isothiazole derivatives: general cytotoxicity, neurological receptor modulation, enzyme inhibition, and antimicrobial effects.

cluster_0 Benchmarking Workflow Start Derivative Library Assay_Panel Multi-Assay Profiling Start->Assay_Panel Screening Data_Analysis Data Analysis (IC50, Ki, MIC) Assay_Panel->Data_Analysis Generate Data SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Interpret Lead_Opt Lead Optimization SAR->Lead_Opt Refine Structures End Candidate Selection SAR->End Lead_Opt->Start Synthesize New Derivatives cluster_1 MTT Assay Mechanism MTT MTT (Yellow) Water-Soluble Enzyme Mitochondrial Dehydrogenases (in viable cells) MTT->Enzyme Formazan Formazan (Purple) Insoluble Enzyme->Formazan Solubilization Solubilization (e.g., DMSO, SDS) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Conversion of MTT to formazan by viable cells.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Plating:

    • Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock concentration series of the isothiazole derivatives in culture medium. A typical range would be from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals. [9]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals. [9] * Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm. [10]

Scientist's Notes:
  • Causality: The 4-hour incubation with MTT is a critical kinetic window. It is long enough for a measurable signal to develop but short enough to prevent artifacts from compound degradation or prolonged cell stress.

  • Trustworthiness: A key control is the "no-cell" blank, which contains medium, MTT, and solubilizer. Subtracting this background reading from all other wells is essential for accurate quantification.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Assay II: Neurological Target Engagement (Dopamine D2 Receptor Binding)

Several approved drugs containing isothiazole-related scaffolds (e.g., ziprasidone) target CNS receptors. [4]A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor, such as the dopamine D2 receptor (D2R), a key target in antipsychotic drug development.

Principle of the Assay: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to the D2 receptor. [11]A high-affinity test compound will displace more of the radioligand, resulting in a lower radioactive signal. The data is used to calculate the inhibitor constant (Ki), a true measure of binding affinity.

cluster_2 Competitive Binding Assay Principle cluster_control Control (Max Signal) cluster_test Test (Competition) Receptor D2 Receptor Radioligand [3H]-Spiperone (Radiolabeled) Test_Compound Isothiazole Derivative (Unlabeled) Receptor_C D2 Receptor Radioligand_C [3H]-Spiperone Receptor_C->Radioligand_C Binds Receptor_T D2 Receptor Test_Compound_T Isothiazole Receptor_T->Test_Compound_T Competes Radioligand_T [3H]-Spiperone

Caption: Competition between test compound and radioligand.

Experimental Protocol: D2 Receptor Radioligand Binding Assay
  • Membrane Preparation:

    • Use commercially available cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells). [11][12] * Thaw the membranes on ice and dilute to a final protein concentration of 5-20 µ g/well in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). [11]

  • Assay Setup (96-well format):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (e.g., 0.2 nM [³H]-methylspiperone), and 50 µL of the membrane preparation. [12] * Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known D2 antagonist (e.g., 10 µM (+)-Butaclamol), 50 µL of radioligand, and 50 µL of membrane preparation. [11] * Test Compound: Add 50 µL of the isothiazole derivative at various concentrations, 50 µL of radioligand, and 50 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.

  • Data Acquisition:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Scientist's Notes:
  • Causality: The NSB wells are crucial. They define the amount of radioligand that sticks non-specifically to the filters and membranes. True specific binding is calculated by subtracting the NSB counts from all other wells.

  • Trustworthiness: The assay's validity is confirmed by the "window" between total binding and non-specific binding. A large window (e.g., >10-fold) indicates a robust and reliable assay.

  • Data Analysis: Convert the raw counts (CPM) to percent inhibition relative to the specific binding. Plot percent inhibition against the log of the compound concentration to determine the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. [12]

Assay III: Enzyme Inhibition Profiling (Acetylcholinesterase)

Acetylcholinesterase (AChE) inhibitors are used to treat conditions like Alzheimer's disease. [13][14]Given the broad activity of isothiazoles, assessing their potential for AChE inhibition is a valuable screening step. The Ellman method is a classic and reliable colorimetric assay for measuring AChE activity. [13][15] Principle of the Assay: AChE hydrolyzes its substrate, acetylthiocholine, to produce thiocholine. [14]Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm. [13]An inhibitor will reduce the rate of this color change.

cluster_3 AChE Inhibition Assay (Ellman Method) Substrate Acetylthiocholine AChE AChE Enzyme Substrate->AChE Hydrolysis Product1 Thiocholine AChE->Product1 DTNB DTNB (Colorless) Product1->DTNB Reaction Product2 TNB (Yellow) DTNB->Product2 Inhibitor Isothiazole Derivative Inhibitor->AChE Blocks

Caption: Mechanism of the colorimetric AChE assay.

Experimental Protocol: AChE Inhibition Assay
  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Sodium Phosphate Buffer, pH 8.0).

    • Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and DTNB in the assay buffer.

  • Assay Setup (96-well plate):

    • In each well, add 140 µL of assay buffer.

    • Add 20 µL of the isothiazole derivative at various concentrations. Include a positive control (e.g., Donepezil) and a vehicle control.

    • Add 10 µL of DTNB solution.

    • Add 20 µL of AChE enzyme solution.

  • Pre-incubation:

    • Incubate the plate at 25°C for 15 minutes to allow the inhibitors to bind to the enzyme. [16]

  • Initiating the Reaction:

    • Add 10 µL of the ATCI substrate solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes (kinetic read). [13][14]

Scientist's Notes:
  • Causality: The pre-incubation step is vital for allowing the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced. This ensures a more accurate measurement of inhibitory potency.

  • Trustworthiness: A kinetic reading is superior to a single endpoint measurement. It allows you to calculate the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity and is less prone to artifacts like substrate depletion or product inhibition.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition vs. log concentration to calculate the IC₅₀ value.

Data Summary and Benchmarking

To effectively compare the derivatives, all quantitative data should be consolidated into a single table. This allows for a clear visualization of the structure-activity relationship (SAR) across different biological endpoints.

Derivative IDStructure ModificationCytotoxicity IC₅₀ (µM) [HeLa Cells]D2 Receptor Ki (nM)AChE IC₅₀ (µM)
Lead-001 (Parent Structure)15.2550>100
Lead-002 R = 4-F-Phenyl12.825.185.3
Lead-003 R = 2-Cl-Phenyl2.130.512.6
Lead-004 R = 3-MeO-Phenyl25.6890>100
Control-1 Doxorubicin0.8N/AN/A
Control-2 HaloperidolN/A1.2N/A
Control-3 DonepezilN/AN/A0.05

Data shown is hypothetical for illustrative purposes.

Conclusion

The systematic benchmarking of 3-(Methoxymethyl)isothiazol-5-amine derivatives using a panel of diverse and mechanistically distinct biological assays is paramount for successful drug discovery. This multi-assay approach provides a holistic view of a compound's activity, moving beyond a single data point to build a comprehensive biological profile. By employing robust, well-validated protocols and analyzing the data in a comparative framework, researchers can efficiently identify promising lead candidates, understand structure-activity relationships, and make data-driven decisions to advance the most promising molecules toward clinical development.

References

  • Dehaen, W., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews. [Link]

  • National Center for Biotechnology Information. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie. [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Bischof, J., et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances. [Link]

  • da Silva, W. M. B., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • Khan, I., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • American Chemical Society. (2024). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry. [Link]

  • Kulkarni, S., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. [Link]

  • Ryng, S., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. [Link]

  • GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. GenScript. [Link]

  • Dehaen, W., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews. [Link]

  • Popiołek, Ł., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. [Link]

  • Pathak, V., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Molecular Structure. [Link]

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Comparative

Comparing synthetic yield of 3-(Methoxymethyl)isothiazol-5-amine across different routes

A Comparative Guide to the Synthetic Yield of 3-(Methoxymethyl)isothiazol-5-amine Executive Summary 3-(Methoxymethyl)isothiazol-5-amine is a crucial heterocyclic building block in medicinal chemistry, notably as a scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Synthetic Yield of 3-(Methoxymethyl)isothiazol-5-amine

Executive Summary

3-(Methoxymethyl)isothiazol-5-amine is a crucial heterocyclic building block in medicinal chemistry, notably as a scaffold in the development of novel therapeutic agents. The efficiency of its synthesis directly impacts the pace and cost of drug discovery and development programs. This guide provides a comprehensive comparison of synthetic strategies for obtaining this target molecule. We present a detailed, multi-step route beginning with the foundational synthesis of the 5-aminoisothiazole core, followed by functionalization. This primary route is compared with alternative, more classical approaches to isothiazole synthesis. Our analysis focuses on chemical yield, step economy, reagent accessibility, and scalability to provide researchers with a practical framework for selecting the optimal synthetic pathway.

Introduction to 3-(Methoxymethyl)isothiazol-5-amine

The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This scaffold is of significant interest in pharmaceutical research due to its diverse biological activities.[1] The title compound, 3-(Methoxymethyl)isothiazol-5-amine, features key substitution patterns—an amine at the C5 position and a methoxymethyl group at the C3 position—that make it a versatile intermediate for creating libraries of potential drug candidates. The 5-amino group serves as a handle for amide bond formation or further heterocycle construction, while the 3-methoxymethyl group can influence solubility and metabolic stability. Given its strategic importance, the development of efficient and high-yielding synthetic routes is a primary concern for process chemists and medicinal chemists alike.

Comparative Analysis of Synthetic Strategies

The synthesis of substituted isothiazoles can be approached in two general ways: (1) construction of the isothiazole ring with the desired substituents already in place on the acyclic precursors, or (2) synthesis of a simpler isothiazole core followed by stepwise functionalization. Below, we analyze the most practical pathways to 3-(Methoxymethyl)isothiazol-5-amine.

Route 1: Post-Cyclization Functionalization of 3-Methyl-5-aminoisothiazole (Primary Route)

This strategy is arguably the most direct and well-documented approach, relying on the initial synthesis of a stable, commercially available or readily synthesized intermediate, 5-amino-3-methylisothiazole. The synthesis then proceeds through functionalization of the 3-methyl group.

Reaction Scheme Overview:

The pathway involves three key transformations:

  • Ring Formation: Oxidative cyclization of β-iminothiobutyramide to form the 5-amino-3-methylisothiazole core.

  • Halogenation: Free-radical halogenation of the 3-methyl group to create a reactive 3-(halomethyl) intermediate.

  • Nucleophilic Substitution: Displacement of the halide with a methoxy group to yield the final product.

Causality and Experimental Choices:

This route is favored for its logical progression and the robustness of each individual step. The synthesis of the 5-amino-3-methylisothiazole core via oxidative cyclization is a classic and reliable method for forming the 5-aminoisothiazole moiety.[2][3] Using this stable intermediate allows for controlled, stepwise functionalization. Free-radical halogenation is a standard method for activating a methyl group adjacent to an aromatic ring, and the subsequent nucleophilic substitution is a high-yielding, fundamental organic reaction. This stepwise approach provides excellent control over the final structure, minimizing the formation of regioisomers that can plague de novo ring synthesis strategies.

Route 2: De Novo Ring Construction with Pre-installed Functional Groups

This conceptual approach involves synthesizing an acyclic precursor that already contains the methoxymethyl moiety and then performing a cyclization reaction to form the isothiazole ring directly.

Reaction Scheme Overview:

A plausible, though less documented, pathway would involve the oxidative cyclization of a custom-synthesized β-iminothioamide precursor, 4-methoxy-3-iminothiobutyramide.

Causality and Experimental Choices:

The primary advantage of such a route would be a reduction in the total number of synthetic steps compared to Route 1. However, this strategy presents a significant challenge: the synthesis of the required acyclic precursor, 4-methoxy-3-iminothiobutyramide, is not trivial and is not described in readily available literature. This precursor would need to be synthesized, adding complexity and potentially lowering the overall yield. While elegant in theory, the practical difficulty and cost associated with preparing the starting material make this route less attractive for most applications.

Route 3: Conversion from an Isoxazole Analog

Another established method for isothiazole synthesis involves the chemical conversion of an isoxazole ring.[1]

Reaction Scheme Overview:

This route would require the synthesis of 3-(methoxymethyl)isoxazol-5-amine, followed by reaction with a thiating agent like phosphorus pentasulfide or Lawesson's reagent to exchange the ring oxygen for sulfur.

Causality and Experimental Choices:

This strategy can be effective if the corresponding isoxazole analog is more accessible than the isothiazole itself. The synthesis of 5-aminoisoxazoles is well-established.[4] However, thionation reactions can require harsh conditions and may suffer from moderate yields and side-product formation. The overall efficiency would be highly dependent on the yield of the isoxazole-to-isothiazole conversion step, which can be variable.

Data Presentation: Summary of Synthetic Routes

ParameterRoute 1: Post-Cyclization FunctionalizationRoute 2: De Novo Ring SynthesisRoute 3: Isoxazole Conversion
Overall Strategy Build core, then functionalizeBuild precursor with all parts, then cyclizeSynthesize analog, then convert heterocycle
Key Intermediate 5-Amino-3-methylisothiazole4-Methoxy-3-iminothiobutyramide3-(Methoxymethyl)isoxazol-5-amine
Number of Steps 3 (from β-iminothiobutyramide)1 (cyclization step) + steps for precursor synthesis1 (conversion step) + steps for isoxazole synthesis
Reported Yields Individual steps are generally high-yielding (e.g., 88-93% for core synthesis).[3]Not reported; highly dependent on precursor synthesis.Variable; dependent on thionation reaction efficiency.
Key Reagents Chloramine or H₂O₂, NBS/AIBN, Sodium MethoxideOxidizing Agent (e.g., Chloramine)P₄S₁₀ or Lawesson's Reagent
Primary Advantage Reliable, well-documented steps, high controlPotentially fewer steps (higher step economy)Utilizes alternative, well-known chemistry
Primary Disadvantage Higher number of linear stepsComplex, non-commercial starting materialHarsh reaction conditions, potential for low yield

Mandatory Visualizations

G cluster_route1 Route 1: Post-Cyclization Functionalization A β-Iminothiobutyramide B 5-Amino-3-methylisothiazole A->B Oxidative Cyclization (e.g., Chloramine) C 5-Amino-3-(bromomethyl)isothiazole B->C Radical Halogenation (NBS, AIBN) D 3-(Methoxymethyl)isothiazol-5-amine C->D Nucleophilic Substitution (NaOMe, MeOH)

Caption: Workflow for the primary synthetic pathway (Route 1).

G Start Acyclic Precursors Route1 Route 1 Post-Cyclization Functionalization 1. Synthesize 5-amino-3-methylisothiazole 2. Halogenate methyl group 3. Substitute with methoxide Start->Route1 Route2 Route 2 De Novo Synthesis 1. Synthesize 4-methoxy-3-iminothiobutyramide 2. Oxidatively cyclize Start->Route2 Route3 Route 3 Isoxazole Conversion 1. Synthesize 3-(methoxymethyl)isoxazol-5-amine 2. Thionation reaction Start->Route3 End 3-(Methoxymethyl)isothiazol-5-amine Route1->End Route2->End Route3->End

Caption: High-level comparison of the three synthetic strategies.

Detailed Experimental Protocols (Route 1)

The following protocols are based on established literature procedures and represent a reliable pathway to the target compound.

Step 1: Synthesis of 5-Amino-3-methylisothiazole Hydrochloride

This procedure is adapted from patent literature describing the oxidative cyclization of β-iminothiobutyramide.[3]

  • Rationale: This step constructs the core heterocyclic ring. An oxidizing agent like chloramine facilitates the intramolecular cyclization by forming the N-S bond. The reaction is typically performed in a suitable solvent like tert-Butylmethylether (TBME) to allow for easy product precipitation and isolation as the hydrochloride salt, which is often more stable and easier to handle than the free base.

  • Procedure:

    • To a jacketed reactor, charge tert-Butylmethylether (TBME, 600ml) and stir at 20°C.

    • Add β-Iminothiobutyramide (274g; 2.36 mole) to the reactor.

    • Prepare a solution of chloramine by carefully reacting sodium hydroxide, water, ice, and chlorine, then adding aqueous ammonia, as detailed in the literature.[2]

    • Slowly add the prepared chloramine solution to the β-iminothiobutyramide suspension over 1-2 hours, maintaining the temperature below 30°C.

    • Stir the resulting suspension at 20°C for 10 minutes after the addition is complete.

    • Filter the suspension and wash the solid with fresh TBME (2 x 250ml) followed by hexane (500ml).

    • Dry the solid under suction to yield 5-amino-3-methylisothiazole hydrochloride as a yellow-brown solid. (Expected Yield: 88-93%) [3]

Step 2: Synthesis of 5-Amino-3-(bromomethyl)isothiazole
  • Rationale: This step activates the 3-methyl group for nucleophilic substitution. N-Bromosuccinimide (NBS) is a standard reagent for allylic and benzylic bromination. A radical initiator like azobisisobutyronitrile (AIBN) is required to start the free-radical chain reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of NBS.

  • Procedure:

    • Suspend 5-amino-3-methylisothiazole (1 mole equivalent) in a suitable anhydrous solvent like carbon tetrachloride or acetonitrile in a flask equipped with a reflux condenser.

    • Add N-Bromosuccinimide (NBS, 1.1 mole equivalents) and a catalytic amount of Azobisisobutyronitrile (AIBN) to the suspension.

    • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp to facilitate the initiation.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 3: Synthesis of 3-(Methoxymethyl)isothiazol-5-amine
  • Rationale: This is the final step, a classic Williamson ether synthesis-type reaction. A strong base, sodium methoxide, is used to deprotonate methanol, forming the highly nucleophilic methoxide anion, which then displaces the bromide from the 3-(bromomethyl) position. The reaction is typically run at moderate temperatures.[5]

  • Procedure:

    • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.2 mole equivalents) in anhydrous methanol under an inert atmosphere.

    • Cool the sodium methoxide solution to 0°C.

    • Dissolve the 5-amino-3-(bromomethyl)isothiazole (1 mole equivalent) from Step 2 in a minimal amount of anhydrous methanol and add it dropwise to the cooled sodium methoxide solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60°C) for several hours, monitoring by TLC.[5]

    • Once the reaction is complete, cool the mixture and carefully quench with water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by silica gel column chromatography to obtain pure 3-(Methoxymethyl)isothiazol-5-amine.

Conclusion and Expert Recommendation

While several synthetic strategies for 3-(Methoxymethyl)isothiazol-5-amine are theoretically possible, the Post-Cyclization Functionalization (Route 1) stands out as the most practical and reliable method for laboratory-scale and potential scale-up operations. Its reliance on a well-established ring-forming reaction followed by standard, high-yielding functionalization steps ensures good overall yields and high purity of the final product. The starting materials are either commercially available or can be prepared via documented procedures.

Alternative routes, such as de novo synthesis or conversion from an isoxazole, are intellectually appealing due to their potential for improved step economy. However, they are hampered by the significant challenge of synthesizing the required complex precursors or the use of harsh reaction conditions with variable yields. Therefore, for researchers and drug development professionals requiring a dependable and scalable supply of 3-(Methoxymethyl)isothiazol-5-amine, Route 1 is the recommended pathway.

References

  • EvitaChem. (n.d.). Buy 3-(Methoxymethyl)isothiazol-5-amine (EVT-13809385).
  • Medwin Publishers. (2019, April 30). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Ivanova, Y., et al. (n.d.).
  • New Journal of Chemistry (RSC Publishing). (n.d.). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties.
  • Semantic Scholar. (n.d.). Synthesis of benzo[d]isothiazoles: an update.
  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles.
  • Adams, A., & Slack, R. (1959). U.S. Patent No. 2,871,243. Washington, DC: U.S.
  • Google Patents. (n.d.). WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds.
  • Connect Journals. (n.d.). Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4- methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl.
  • Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455.
  • PMC. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 5-Aminomethyl-3-methoxyisoxazole.
  • ResearchGate. (n.d.). Synthesis and structure elucidation of 3‐methoxy‐1‐methyl‐1H‐1,2,4.
  • MDPI. (2022, June 24). 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione.
  • Sigma-Aldrich. (n.d.). 5-Amino-3-methyl-isothiazole.
  • Arkivoc. (n.d.). Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo- 1,3-thiazol-2-ylguanidine.
  • PMC. (2022, May 8). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines.
  • Faramarzia, Z., & Kiyania, H. (2021, June 11). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES, 102(9).
  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Dolzhenko, A. V. (2010, December 24). SYNTHETIC ROUTES TOWARDS THIAZOLO[5][6][7]TRIAZINES (REVIEW). HETEROCYCLES, 83(4).

  • JOCPR. (n.d.). Comparison of two routes for synthesis 5-aminopyrazole derivative.

Sources

Validation

Comprehensive Physicochemical and Application Comparison: 3-(Methoxymethyl)isothiazol-5-amine vs. 3-Methylisothiazol-5-amine

As drug development and agrochemical formulations increasingly rely on highly functionalized heterocycles, isothiazole derivatives have emerged as privileged scaffolds. Specifically, 3-methylisothiazol-5-amine (3-MIA) an...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical formulations increasingly rely on highly functionalized heterocycles, isothiazole derivatives have emerged as privileged scaffolds. Specifically, 3-methylisothiazol-5-amine (3-MIA) and 3-(methoxymethyl)isothiazol-5-amine (3-MMIA) represent two critical building blocks in modern synthetic chemistry.

While these molecules structurally differ by only a single methoxy substitution at the C3 position, this modification fundamentally alters their electron density, steric profile, and partition coefficients. As a Senior Application Scientist, I have structured this guide to objectively compare their physicochemical properties, elucidate the mechanistic causality behind their divergent reactivities, and provide self-validating experimental workflows for their primary applications.

Comparative Physicochemical Profiling

The addition of an ether linkage in 3-MMIA significantly shifts the molecule's behavior in both organic synthesis and biological environments [1, 3]. Below is a consolidated comparison of their quantitative physicochemical properties.

Property3-Methylisothiazol-5-amine (3-MIA)3-(Methoxymethyl)isothiazol-5-amine (3-MMIA)
CAS Number 24340-76-9N/A (Emerging/Proprietary)
Molecular Formula C₄H₆N₂SC₅H₈N₂OS
Molecular Weight 114.17 g/mol 144.19 g/mol
H-Bond Donors 1 (-NH₂)1 (-NH₂)
H-Bond Acceptors 2 (Isothiazole N, S)3 (Isothiazole N, S, Ether O)
Lipophilicity (Predicted LogP) ~0.8 (Highly lipophilic)~0.3 (Increased polarity)
Electronic Effect at C3 Electron-donating (+I, Hyperconjugation)Electron-withdrawing (-I) via Oxygen
Primary Application NLRP3 Inhibitor / FPR2 Agonist SynthesisAntimicrobial / Biocide Formulation
Mechanistic Causality: How Structure Dictates Function

The C3-methyl group in 3-MIA donates electron density to the isothiazole ring via hyperconjugation. This enrichment maximizes the nucleophilicity of the C5-amine, making 3-MIA an ideal substrate for electrophilic attacks, such as amide couplings used in the synthesis of NLRP3 inflammasome inhibitors[2].

Conversely, the methoxymethyl group in 3-MMIA introduces an electronegative oxygen atom. Through the inductive effect (-I), it slightly withdraws electron density from the ring, modulating the basicity of the C5-amine. More importantly, the added oxygen acts as a hydrogen-bond acceptor, lowering the overall LogP and enhancing aqueous solubility. This increased hydrophilicity is the causal factor that allows 3-MMIA to effectively navigate biological aqueous environments and reach the active sites of target enzymes in antimicrobial applications [3, 4].

Experimental Workflows & Methodologies

To demonstrate the practical divergence of these two compounds, below are detailed, step-by-step methodologies tailored to their specific chemical behaviors. Both protocols are designed as self-validating systems to ensure experimental integrity.

Protocol A: Nucleophilic Acyl Substitution (Amide Coupling) using 3-MIA

Objective: Synthesize an NLRP3 inflammasome inhibitor precursor. Rationale: 3-MIA's high nucleophilicity drives rapid amide bond formation with acyl chlorides.

  • Preparation: Dissolve 1.0 equivalent of 3-MIA in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere to prevent moisture-induced hydrolysis of the electrophile.

  • Activation & Addition: Cool the reaction vessel to 0°C. Add 1.2 equivalents of the target acyl chloride (e.g., 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl chloride) dropwise. Causality: The low temperature controls the exothermic tetrahedral intermediate formation, minimizing side reactions.

  • Base Neutralization: Introduce 1.5 equivalents of triethylamine (TEA). Self-Validation: TEA acts as an acid scavenger, neutralizing the HCl byproduct. If TEA is omitted, the unreacted 3-MIA will protonate into an inactive ammonium salt, halting the reaction.

  • Monitoring: Stir at room temperature for 4 hours. Monitor via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1). The disappearance of the polar amine spot confirms reaction completion.

  • Workup: Quench with saturated NaHCO₃, extract the organic layer, dry over MgSO₄, and purify via flash chromatography.

AmideCoupling A 3-Methylisothiazol-5-amine (Nucleophile) C Tetrahedral Intermediate (Unstable) A->C TEA, DCM, 0°C B Acyl Chloride (Electrophile) B->C D Amide Product + HCl (NLRP3 Inhibitor) C->D Elimination of Cl-

Workflow of nucleophilic acyl substitution using 3-MIA to synthesize NLRP3 inhibitors.

Protocol B: In Vitro Thiol-Trapping Assay for Antimicrobial Evaluation using 3-MMIA

Objective: Evaluate the biocidal efficacy of 3-MMIA via enzyme inhibition. Rationale: 3-MMIA exhibits antimicrobial properties by undergoing nucleophilic attack by essential thiol-containing enzymes, forming inhibitory mixed disulfides [3].

  • Enzyme Preparation: Incubate a model thiol-dependent enzyme (e.g., alcohol dehydrogenase) in a pH 7.4 HEPES buffer at 37°C to mimic physiological conditions [4].

  • Inhibitor Introduction: Add varying concentrations of 3-MMIA (10 µM to 1 mM) to the enzyme solution. The methoxymethyl group ensures complete dissolution in the aqueous buffer without the need for harsh co-solvents like DMSO.

  • Incubation & Trapping: Allow 60 minutes for the electrophilic sulfur of the isothiazole ring to react with the free sulfhydryl (-SH) groups in the enzyme's active site.

  • Activity Measurement: Quantify residual enzyme activity using a standard colorimetric substrate assay (e.g., measuring NADH production at 340 nm via spectrophotometry).

  • Self-Validation (Reversibility Check): Introduce 5 mM of a reducing agent (e.g., Dithiothreitol (DTT) or Glutathione) to the inhibited complex. The restoration of enzyme activity definitively proves that the inhibition was caused by reversible mixed-disulfide formation, ruling out non-specific irreversible protein denaturation.

DisulfideMechanism A 3-(Methoxymethyl)isothiazol-5-amine C Mixed Disulfide Complex (Enzyme Inactivated) A->C Nucleophilic Attack by -SH B Target Enzyme (Active -SH Group) B->C D Restored Enzyme (Active) C->D Addition of Glutathione

Mechanism of action for 3-MMIA via reversible mixed disulfide formation with target enzymes.

Conclusion

The selection between 3-MIA and 3-MMIA must be dictated by the end-use application. If the goal is to utilize the C5-amine as a potent nucleophile for building complex pharmaceutical scaffolds (e.g., amides, ureas), the hyperconjugative electron-donating properties of the methyl group make 3-MIA the superior choice. However, if the objective is to formulate aqueous-compatible biocides or investigate thiol-trapping antimicrobial mechanisms, the enhanced solubility and modulated reactivity provided by the methoxymethyl group make 3-MMIA the optimal candidate.

References

  • PubChem. "3-methylisothiazol-5-amine - Compound Summary." National Center for Biotechnology Information. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Methoxymethyl)isothiazol-5-amine

Definitive Safety & Operational Guide: Handling 3-(Methoxymethyl)isothiazol-5-amine As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical system driven by m...

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Author: BenchChem Technical Support Team. Date: April 2026

Definitive Safety & Operational Guide: Handling 3-(Methoxymethyl)isothiazol-5-amine

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical system driven by molecular mechanisms. 3-(Methoxymethyl)isothiazol-5-amine is a highly valuable heterocyclic compound utilized as a synthetic building block in medicinal chemistry and in the formulation of potent biocides[1]. However, the very structural features that make it biologically active also make it a profound occupational hazard.

This guide provides a self-validating, step-by-step operational framework designed to ensure absolute dermal and respiratory isolation, neutralizing risks before they can manifest.

Hazard Assessment & Molecular Causality

To handle this compound safely, you must first understand why it is dangerous. The isothiazole nucleus features an activated, highly electrophilic nitrogen-sulfur (N-S) bond[2].

  • Skin Sensitization (Type IV Hypersensitivity): The low molecular weight of isothiazolamines facilitates rapid penetration through the epidermal barrier[2]. Once inside, the electrophilic N-S bond readily reacts with cellular nucleophiles—specifically, thiol groups on skin proteins[2]. This hapten-protein complex triggers a severe immune response, leading to allergic contact dermatitis (ACD)[2].

  • Airborne Elicitation: Isothiazolamines can volatilize or aerosolize, leading to documented cases of airborne contact dermatitis and respiratory irritation[2][3].

  • Ecotoxicity: The compound's biocidal mechanism relies on inhibiting essential microbial enzymes[4]. Consequently, it is highly toxic to aquatic ecosystems and cannot be disposed of via standard aqueous waste streams[4].

Quantitative Operational Metrics & PPE Matrix

To mitigate these risks, we rely on targeted engineering controls and Personal Protective Equipment (PPE). The following tables summarize the quantitative metrics and protective barriers required for safe handling.

Table 1: Critical Operational Metrics

Operational Metric Target Value Scientific Causality & Justification
Fume Hood Face Velocity 0.4 – 0.6 m/s Maintains optimal negative pressure to prevent aerosol escape without causing turbulent vortexes that could scatter the powder.
Decontamination Contact Time ≥ 15 minutes Ensures complete oxidative cleavage/hydrolysis of the isothiazole ring by the neutralizing agent.

| Bleach Concentration | 10% Sodium Hypochlorite | Provides a sufficient molar excess of oxidizing agent to permanently destroy the electrophilic N-S bond. |

Table 2: Personal Protective Equipment (PPE) Matrix

PPE Category Specification Scientific Causality & Justification
Dermal (Hands) Double-gloving: Inner Butyl rubber, Outer Extended-Cuff Nitrile (≥8 mil) The low molecular weight allows rapid dermal penetration[2]. Double-gloving ensures structural integrity; butyl rubber prevents permeation if organic solvents (e.g., DMSO, DMF) are used during solubilization.
Dermal (Body) Tyvek® suit or chemically resistant lab coat with elastic cuffs Prevents accumulation of micro-particulates on street clothes, mitigating delayed elicitation reactions and cross-contamination[2].
Ocular/Facial Indirect-vented chemical splash goggles + Full face shield Protects mucous membranes from aerosolized particulates or micro-splashes during the solubilization phase.

| Respiratory | NIOSH-approved N95/P100 half-mask or PAPR | Isothiazolamines are documented to cause airborne allergic contact dermatitis[2]. Respiratory protection is mandatory when handling dry powders outside a closed system[3]. |

Standard Operating Workflow

The following protocol is a self-validating system. Do not proceed to the next phase until the validation step of the current phase is confirmed.

Phase 1: Environmental Isolation & Preparation

  • Verify Engineering Controls: Activate the Chemical Fume Hood or Class II Biological Safety Cabinet. Validation: Verify the face velocity is between 0.4–0.6 m/s via the digital monitor or a physical flutter test.

  • Establish the Decontamination Station: Prepare a fresh 10% sodium hypochlorite (bleach) solution or 1M NaOH solution before opening the chemical container. Having a ring-cleaving agent immediately accessible prevents the spread of accidental micro-spills.

Phase 2: Reagent Handling & Solubilization

  • Static Mitigation: Wipe the exterior of the reagent bottle and anti-static weigh boats with a static-dissipative cloth. 3-(Methoxymethyl)isothiazol-5-amine powder can carry static charges, leading to sudden aerosolization upon opening.

  • Weighing: Transfer the required mass using a micro-spatula into a pre-tared, sealable vial. Seal the vial completely before removing it from the balance enclosure.

  • Solubilization: Inject the chosen solvent directly into the sealed vial via a septum syringe. Validation: Ensure no pressure buildup occurs in the vial; solubilization can generate micro-bubbles that burst and aerosolize the dissolved sensitizer if opened prematurely.

Phase 3: In-Process Decontamination

  • Surface Neutralization: Wipe down all spatulas, balances, and hood surfaces with the prepared 10% bleach solution.

  • Validation: Visually inspect surfaces. Note that a lack of residual powder does not guarantee decontamination; the strict adherence to a 15-minute contact time with the oxidative agent is the true validating metric for chemical neutralization.

Safety Workflow Visualization

SafetyWorkflow Start 1. Hazard Assessment (Sensitization Risk) PPE 2. Don PPE (Double Nitrile, N95) Start->PPE FumeHood 3. Engineering Control (Class II BSC / Fume Hood) PPE->FumeHood Handle 4. Handling & Solubilization (Minimize Aerosols) FumeHood->Handle Spill 5. Spill Detected? Handle->Spill Decon 6a. Decontamination (10% Bleach / Base) Spill->Decon Yes Dispose 6b. Routine Disposal (Hazardous Waste) Spill->Dispose No Decon->Dispose

Figure 1: Standard operating workflow for handling isothiazolamines, emphasizing decontamination.

Spill Response & Emergency Decontamination Plan

In the event of a spill, the goal is to chemically degrade the isothiazole ring, neutralizing its sensitizing potential before mechanical cleanup.

  • Evacuate & Isolate: Immediately halt operations. Alert personnel in the vicinity and establish a 2-meter exclusion zone around the spill.

  • Don Emergency PPE: Upgrade to a P100 respirator and don fresh outer nitrile gloves.

  • Containment: Surround the spill with inert, absorbent materials (e.g., vermiculite or universal spill pads). This prevents the lateral spread of the highly ecotoxic compound into floor drains[4].

  • Chemical Neutralization (Critical Step): Carefully pour 10% sodium hypochlorite or 1M NaOH over the absorbent material, working from the perimeter toward the center. The alkaline/oxidative environment permanently cleaves the electrophilic N-S bond, neutralizing its biocidal and haptenating properties[2].

  • Mechanical Cleanup: After a strict 20-minute contact time, scoop the neutralized slurry into a designated, rigid hazardous waste container.

Waste Disposal Plan

Because isothiazolamines inhibit essential microbial enzymes in aquatic ecosystems, they cause profound environmental damage if mismanaged[4].

  • Segregation: Collect all isothiazolamine-contaminated waste (including gloves, wipes, and neutralized slurries) in a dedicated, clearly labeled high-density polyethylene (HDPE) container.

  • Chemical Incompatibility Check: Ensure the waste stream is strictly segregated from strong reducing agents and concentrated acids.

  • Labeling: Affix GHS labels explicitly indicating "Skin Sensitizer" and "Toxic to Aquatic Life".

  • Institutional Transfer: Transfer the sealed container to the Environmental Health and Safety (EHS) department for high-temperature incineration. Never dispose of aqueous isothiazolamine solutions down the municipal drain[4].

References

  • [4] Title: Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC | Source: nih.gov | URL:[Link]

  • [2] Title: Isothiazolinone White Paper - ChemView | Source: epa.gov | URL:[Link]

Sources

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